Product packaging for 2,2-Dimethylpiperidin-3-ol(Cat. No.:)

2,2-Dimethylpiperidin-3-ol

Cat. No.: B15313435
M. Wt: 129.20 g/mol
InChI Key: PWZKQGVBJJCKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethylpiperidin-3-ol (CAS: 1543108-78-6) is a piperidine alkaloid derivative of interest in medicinal chemistry and pharmacological research. It belongs to a class of compounds known for their biological activity and potential as scaffolds for drug discovery. Structurally related piperidine alkaloids isolated from natural products have demonstrated significant cytotoxic effects against human cancer cell lines, including HT-29 colon carcinoma cells . Furthermore, such compounds have shown activity as antagonists at human neuronal nicotinic acetylcholine receptors (nAChRs), specifically the hα3β4 and hα4β2 subtypes, making them valuable tools for neuropharmacological studies . The nAChRs are ligand-gated ion channels implicated in a wide range of physiological and pathological processes, including pain, cognition, and cancer progression . This compound serves as a key synthetic intermediate for further chemical modifications, including the preparation of advanced intermediates like (R)-1-Boc-2,2-dimethylpiperidin-3-ol, which are crucial for developing stereochemically defined molecules . With a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol, it is supplied for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B15313435 2,2-Dimethylpiperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3

InChI Key

PWZKQGVBJJCKDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCCN1)O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,2-Dimethylpiperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for obtaining 2,2-Dimethylpiperidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines two primary synthetic strategies: the reduction of a piperidinone precursor and the catalytic hydrogenation of a pyridine precursor. Each route is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Route 1: Reduction of an N-Protected 2,2-Dimethyl-3-Oxopiperidine Precursor

This route is a robust and well-documented approach for the synthesis of this compound. It involves the preparation of an N-protected 2,2-dimethyl-3-oxopiperidine intermediate, followed by its reduction to the target alcohol. The use of a Boc (tert-butyloxycarbonyl) protecting group is highlighted here due to its stability and ease of removal under acidic conditions.

Logical Workflow for Route 1

Synthesis of this compound via Piperidinone Reduction start Starting Materials step1 Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine start->step1 step2 Reduction of the Ketone step1->step2 Sodium Borohydride (NaBH4) or Biocatalyst step3 Optional: Deprotection step2->step3 Trifluoroacetic Acid (TFA) or HCl product This compound step3->product

Caption: Workflow for the synthesis via piperidinone reduction.

Experimental Protocols

Step 1: Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine

While a direct synthesis for N-Boc-2,2-dimethyl-3-oxopiperidine is not explicitly detailed in the provided literature, a plausible route can be adapted from the synthesis of N-Boc-3-piperidone[1]. This would likely begin with a suitable 2,2-dimethylated precursor. A key challenge is the introduction of the gem-dimethyl group at the C2 position.

Step 2: Reduction of N-Boc-2,2-dimethyl-3-oxopiperidine to N-Boc-2,2-dimethylpiperidin-3-ol

Two effective methods for the reduction of the ketone are presented below: a standard chemical reduction using sodium borohydride and a biocatalytic approach.

Method 2A: Chemical Reduction

This protocol is adapted from general procedures for the reduction of carbonyl compounds[2][3][4][5].

  • Materials: N-Boc-2,2-dimethyl-3-oxopiperidine, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Saturated aqueous Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve N-Boc-2,2-dimethyl-3-oxopiperidine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2,2-dimethylpiperidin-3-ol, which can be purified by column chromatography on silica gel.

Method 2B: Biocatalytic Reduction

This method is based on the bioreduction of N-Boc-3-piperidone and offers high enantioselectivity[6].

  • Materials: N-Boc-2,2-dimethyl-3-oxopiperidine, Aldo-keto reductase (AKR), Glucose Dehydrogenase (GDH), NADP⁺, Glucose, Phosphate buffer (pH 7.5).

  • Procedure:

    • In a temperature-controlled reactor, prepare a solution of phosphate buffer (pH 7.5).

    • Add N-Boc-2,2-dimethyl-3-oxopiperidine, glucose, and NADP⁺.

    • Initiate the reaction by adding the aldo-keto reductase and glucose dehydrogenase.

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with stirring for 16-24 hours.

    • Monitor the conversion by HPLC or GC.

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Step 3: Deprotection of N-Boc-2,2-dimethylpiperidin-3-ol

  • Materials: N-Boc-2,2-dimethylpiperidin-3-ol, Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane, Dichloromethane, Saturated aqueous Sodium Bicarbonate solution.

  • Procedure:

    • Dissolve the N-Boc-protected alcohol (1.0 eq) in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

    • Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in water and basify to a pH > 10 with a strong base (e.g., NaOH).

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Quantitative Data Summary for Route 1
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2A N-Boc-2,2-dimethyl-3-oxopiperidineNaBH₄Methanol0 to RT2-4Not specified (typically high)[2][3][4][5]
2B N-Boc-3-piperidoneAKR, GDHPhosphate Buffer3016>99 (for the non-dimethylated analog)[6]
3 N-Boc-2,2-dimethylpiperidin-3-olTFA or HClDichloromethaneRT1-3Not specified (typically high)General knowledge

Route 2: Catalytic Hydrogenation of 2,2-Dimethyl-3-hydroxypyridine

This alternative route involves the direct hydrogenation of a substituted pyridine precursor. While conceptually straightforward, the synthesis of the specific starting material, 2,2-dimethyl-3-hydroxypyridine, is not well-established in the provided literature. The hydrogenation of hydroxypyridines can also be challenging.

Logical Workflow for Route 2

Synthesis of this compound via Pyridine Hydrogenation start 2,2-Dimethyl-3-hydroxypyridine step1 Catalytic Hydrogenation start->step1 H2, Catalyst (Rh2O3 or PtO2) product This compound step1->product

Caption: Workflow for the synthesis via pyridine hydrogenation.

Experimental Protocol

This protocol is based on general methods for the hydrogenation of functionalized pyridines[7][8][9][10][11].

  • Materials: 2,2-Dimethyl-3-hydroxypyridine, Rhodium(III) oxide (Rh₂O₃) or Platinum(IV) oxide (PtO₂), Trifluoroethanol (TFE) or Glacial Acetic Acid, Hydrogen gas source, High-pressure reactor.

  • Procedure:

    • To a high-pressure reactor, add 2,2-dimethyl-3-hydroxypyridine (1.0 eq) and the solvent (Trifluoroethanol or Glacial Acetic Acid).

    • Add the catalyst (Rh₂O₃ or PtO₂, typically 0.5-5 mol%).

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

    • Heat the reaction mixture to the specified temperature (e.g., 40 °C) with vigorous stirring.

    • Maintain the reaction under these conditions for 16-24 hours, monitoring the hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • If using an acidic solvent, neutralize the filtrate with a base.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by distillation or column chromatography.

Quantitative Data Summary for Route 2
ReactantCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Substituted hydroxypyridineRh₂O₃ (0.5 mol%)TFE54016Varies (e.g., 76% for 2-pyridinemethanol)[7][9][11]
Substituted pyridinesPtO₂ (5 mol%)Glacial Acetic Acid50-70RT6-10Varies[8][10]

Conclusion

This technical guide provides two viable synthetic routes to this compound for researchers and professionals in drug development. Route 1, via the reduction of an N-protected piperidinone, offers a more controlled and potentially stereoselective pathway, although the synthesis of the dimethylated precursor requires adaptation of existing methods. Route 2, the direct hydrogenation of a pyridine precursor, is more atom-economical but is contingent on the availability of the starting material and may require optimization of the hydrogenation conditions. The detailed protocols and compiled data herein serve as a comprehensive resource for the practical synthesis of this important piperidine derivative.

References

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical and physical properties of 2,2-Dimethylpiperidin-3-ol, a substituted piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds and predictive modeling to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 2-position and a hydroxyl group at the 3-position. The presence of a chiral center at the 3-position indicates that this compound can exist as a pair of enantiomers.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol [1][2]
CAS Number Not available---
Predicted Boiling Point ~180-190 °CAnalog comparison[3]
Predicted Melting Point Not available---
Predicted Solubility Soluble in water and polar organic solventsGeneral chemical principles
Predicted pKa ~9-10 (for the protonated amine)Analog comparison[3]
Predicted logP ~0.3-0.6Analog comparison[1][2][4]

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics for this compound based on its structure and data from similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5-3.8m1HCH-OH
~2.8-3.2m2HCH2-N
~1.5-1.9m4HRing CH2
~1.0-1.2s6HC(CH3)2
Variablebr s1HOH
Variablebr s1HNH

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~70-75C-OH
~50-55C(CH3)2
~45-50CH2-N
~20-35Ring CH2
~20-25C(CH3)2

Table 4: Predicted IR Spectral Data

Frequency (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch
3350-3250 (broad)N-H stretch
2970-2850C-H stretch (aliphatic)
1150-1050C-O stretch

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 129. Common fragmentation patterns would involve the loss of a methyl group (m/z 114) or the hydroxyl group (m/z 112).

Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reduction of 2,2-Dimethylpiperidin-3-one: The starting ketone, 2,2-dimethylpiperidin-3-one, can be dissolved in a suitable solvent such as methanol or ethanol.[4]

  • A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • The crude product is then purified, typically by column chromatography, to yield pure this compound.

Potential Biological Activity and Applications

Piperidine and its derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] While the specific biological profile of this compound has not been reported, its structural features suggest potential for interaction with various biological targets.

Potential Areas of Investigation:

  • CNS Activity: The piperidine ring is a key component of many centrally acting drugs.

  • Enzyme Inhibition: The hydroxyl and amine groups could serve as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes.[5]

  • Receptor Modulation: Substituted piperidines are known to modulate the activity of various receptors.

The diagram below illustrates a logical workflow for investigating the biological potential of a novel compound like this compound.

Biological_Screening_Workflow Compound This compound PrimaryScreen Primary Biological Screening (e.g., Cell-based assays, Receptor binding) Compound->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent SecondaryScreen Secondary Assays (Dose-response, Selectivity) HitIdent->SecondaryScreen Active Inactive Inactive HitIdent->Inactive Inactive LeadOpt Lead Optimization SecondaryScreen->LeadOpt

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents an interesting, yet understudied, chemical entity. This guide provides a foundational understanding of its likely chemical properties based on established chemical principles and data from analogous structures. The proposed synthetic and characterization workflows offer a starting point for researchers interested in exploring this compound further. Its potential for biological activity, rooted in the prevalence of the piperidine scaffold in drug discovery, warrants future investigation.

References

Navigating the Landscape of Dimethyl-Substituted Piperidinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific CAS number for 2,2-Dimethylpiperidin-3-ol in common chemical databases suggests it is a novel or less-characterized compound. This guide provides an in-depth exploration of its closely related isomers and derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

This technical document delves into the synthesis, chemical properties, and potential biological significance of dimethyl-substituted piperidinol compounds. Due to the limited availability of public data on this compound, this guide will focus on its structural isomers and related derivatives, for which more extensive research is available. This information serves as a crucial resource for those engaged in the design and synthesis of novel therapeutics, particularly in the realm of small molecule drug discovery.

Physicochemical Properties of Related Dimethyl-Piperidine Derivatives

To provide a comparative baseline, the following table summarizes key physicochemical data for commercially available dimethyl-piperidine isomers. This data is essential for understanding the structural and electronic differences that can influence reactivity and biological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Dimethylpiperidine54152-47-5C₇H₁₅N113.20
2,3-Dimethylpiperidine5347-68-2C₇H₁₅N113.20
2,2-Dimethylpiperidin-4-one858264-10-5C₇H₁₃NO127.18

Synthesis and Experimental Protocols

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methodologies available. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

General Strategies for Piperidine Ring Synthesis

The construction of the piperidine core can be achieved through various synthetic strategies, including:

  • Reduction of Pyridine Precursors: Substituted pyridines can be catalytically hydrogenated to yield the corresponding piperidines. This method is often straightforward but may lack stereocontrol.

  • Intramolecular Cyclization: A common approach involves the cyclization of linear precursors containing an amine and a suitable electrophilic or nucleophilic group. This strategy allows for greater control over the stereochemical outcome.

  • Mannich Reaction: This three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton can be a powerful tool for constructing the piperidine skeleton.

Illustrative Experimental Workflow: Synthesis of a Substituted Piperidine

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine derivative, highlighting the key stages from starting materials to the final product.

G Generalized Synthetic Workflow for Substituted Piperidines start Starting Materials (e.g., Aldehyde, Amine, Ketone) reaction Key Reaction (e.g., Cyclization, Reduction) start->reaction Reagents, Solvent workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Final Product (Substituted Piperidine) purification->product Characterization

Caption: A generalized workflow for the synthesis of substituted piperidines.

Biological Activity and Drug Development Potential

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.

Known Biological Activities of Piperidine Derivatives

Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Certain piperidine derivatives have shown efficacy against various bacterial and fungal strains.

  • Antiviral Properties: The piperidine scaffold is present in several antiviral agents.

  • Neurological and Psychiatric Applications: The structural similarity of the piperidine core to neurotransmitters has led to its use in drugs targeting the central nervous system.

Signaling Pathways and Molecular Targets

The therapeutic effects of piperidine-containing drugs are mediated through their interaction with specific signaling pathways and molecular targets. The diagram below illustrates a simplified representation of a signaling pathway that could be modulated by a hypothetical piperidine-based drug.

G Hypothetical Signaling Pathway Modulation cluster_0 Drug-Target Interaction cluster_1 Intracellular Signaling Cascade drug Piperidine Derivative receptor Cell Surface Receptor drug->receptor Binding kinase1 Kinase A receptor->kinase1 Signal Transduction kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene tf->gene Gene Expression protein Cellular Response (e.g., Apoptosis, Proliferation) gene->protein Translation

Caption: A simplified diagram of a hypothetical signaling pathway.

Conclusion and Future Directions

While a specific CAS number and detailed experimental data for this compound remain elusive, the rich chemistry and diverse biological activities of related piperidine derivatives provide a strong foundation for future research. The synthesis and evaluation of this compound and its analogs could uncover novel therapeutic agents with unique pharmacological profiles. Further investigation into the structure-activity relationships of dimethyl-substituted piperidinols is warranted and holds significant promise for the development of next-generation therapeutics. Researchers are encouraged to explore the synthesis of this and other novel piperidine derivatives to expand the chemical space for drug discovery.

Structure Elucidation of 2,2-Dimethylpiperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,2-Dimethylpiperidin-3-ol. Due to the limited availability of experimental spectroscopic data for this specific compound in public databases, this guide utilizes predicted spectroscopic data generated from computational chemistry models. The document outlines the theoretical basis for spectral interpretation and provides detailed, albeit predicted, data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy. Experimental protocols for acquiring such data are also detailed to guide researchers in their own empirical studies. This guide serves as a valuable resource for the characterization of novel piperidine derivatives and other heterocyclic compounds in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are significant structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities. The precise determination of their molecular structure is a critical step in understanding their chemical properties, reactivity, and biological function. Structure elucidation relies on a combination of spectroscopic techniques that probe the molecular framework and functional groups. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and serve as a reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (NH)1.5 - 2.5br s1H
H33.6 - 3.8dd1H
H41.4 - 1.6m2H
H51.6 - 1.8m2H
H62.8 - 3.0m2H
2-CH₃ (a)1.0 - 1.2s3H
2-CH₃ (b)0.9 - 1.1s3H
3-OH2.0 - 3.5br s1H

br s = broad singlet, dd = doublet of doublets, m = multiplet, s = singlet

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C255 - 60
C370 - 75
C425 - 30
C518 - 23
C645 - 50
2-CH₃ (a)28 - 33
2-CH₃ (b)23 - 28
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₅NO), the predicted molecular weight is approximately 129.20 g/mol . The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 129. Key predicted fragmentation patterns are outlined in Table 3.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zPredicted Fragment
114[M - CH₃]⁺
96[M - CH₃ - H₂O]⁺
86[M - C₃H₇]⁺ (cleavage of the dimethylpropyl group)
70Piperidine ring fragment
58[C₃H₈N]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 4.

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3600 - 3200O-HStretching (alcohol)
3400 - 3200N-HStretching (secondary amine)
2960 - 2850C-HStretching (alkane)
1470 - 1450C-HBending (alkane)
1150 - 1050C-OStretching (secondary alcohol)
1100 - 1000C-NStretching (amine)

Experimental Protocols

This section provides generalized experimental protocols for the spectroscopic techniques discussed. Researchers should adapt these protocols based on the specific instrumentation available.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

  • For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

3.2.1. Sample Introduction

  • For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).

  • For Electrospray Ionization (ESI), prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it via direct infusion or through a liquid chromatograph (LC-MS).

3.2.2. Data Acquisition

  • Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation of the molecular ion.

Infrared Spectroscopy

3.3.1. Sample Preparation

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for a liquid or dissolved solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

3.3.2. Data Acquisition

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification NMR NMR (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Data_Integration Data Integration NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the structure elucidation of a chemical compound.

nmr_analysis_logic H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) Structure Proposed Structure: This compound H1_NMR->Structure C13_NMR 13C NMR (Number of Signals, Chemical Shift) C13_NMR->Structure COSY COSY (H-H Correlations) COSY->Structure HSQC HSQC (Direct C-H Correlations) HSQC->Structure HMBC HMBC (Long-Range C-H Correlations) HMBC->Structure

Caption: Logic for NMR-based structure confirmation.

ms_fragmentation_pathway M [M]+. m/z = 129 M_minus_CH3 [M-CH3]+ m/z = 114 M->M_minus_CH3 - CH3 M_minus_C3H7 [M-C3H7]+ m/z = 86 M->M_minus_C3H7 - C3H7 Piperidine_fragment Piperidine fragment m/z = 70 M_minus_C3H7->Piperidine_fragment

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

The structure elucidation of this compound, as with any novel compound, requires a systematic and multi-faceted analytical approach. This guide provides a foundational framework based on predicted spectroscopic data to aid researchers in this process. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, although theoretical, offer valuable insights into the expected spectral features of the molecule. By following the outlined experimental protocols and utilizing the logical workflows, scientists and drug development professionals can confidently approach the characterization of this compound and related piperidine derivatives, thereby accelerating research and development in medicinal chemistry and materials science. It is imperative that future work focuses on the synthesis and experimental validation of the spectroscopic data presented herein.

Spectroscopic Characterization of 2,2-Dimethylpiperidin-3-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The structural confirmation of 2,2-dimethylpiperidin-3-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data is not available, the expected spectral features can be predicted with a reasonable degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7dd1HH3 (CH-OH)
~ 2.8 - 3.0m1HH6 (axial)
~ 2.6 - 2.8m1HH6 (equatorial)
~ 1.8 - 2.0br s1HNH
~ 1.5 - 1.7m2HH4
~ 1.3 - 1.5m2HH5
~ 1.1s3HC2-CH₃
~ 1.0s3HC2-CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 70 - 75C3 (CH-OH)
~ 50 - 55C6 (CH₂)
~ 45 - 50C2 (C(CH₃)₂)
~ 30 - 35C4 (CH₂)
~ 25 - 30C5 (CH₂)
~ 20 - 25C2-CH₃
~ 18 - 23C2-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol), N-H stretch (amine)
2960 - 2850StrongC-H stretch (aliphatic)
1470 - 1450MediumC-H bend (CH₂, CH₃)
1100 - 1000StrongC-O stretch (secondary alcohol)
1200 - 1020MediumC-N stretch (amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
129[M]⁺ (Molecular Ion)
114[M - CH₃]⁺
96[M - H₂O - CH₃]⁺
84[M - (CH₃)₂COH]⁺
70Piperidine ring fragment
58[C₃H₈N]⁺

General Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the specific instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H, ¹³C{¹H}, and potentially 2D experiments like COSY and HSQC should be used for complete structural assignment.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and subsequent analysis.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted spectroscopic data.

structure_confirmation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation MS Mass Spectrometry (MS) MS_Analysis Determine Molecular Weight (m/z = 129) Analyze Fragmentation Pattern MS->MS_Analysis Provides IR Infrared (IR) Spectroscopy IR_Analysis Identify Functional Groups: - O-H and N-H (~3300 cm⁻¹) - C-O (~1050 cm⁻¹) IR->IR_Analysis Provides NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Elucidate C-H Framework: - Number of signals - Chemical shifts - Integration - Coupling patterns NMR->NMR_Analysis Provides Structure Proposed Structure: This compound MS_Analysis->Structure Confirms IR_Analysis->Structure Confirms NMR_Analysis->Structure Confirms

Caption: Logical workflow for the structural confirmation of this compound.

physical and chemical properties of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-3-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved pharmaceuticals. The presence of a gem-dimethyl group at the C2 position and a hydroxyl group at the C3 position introduces specific stereochemical and electronic features that can influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed overview of the known and predicted physical and chemical properties of this compound, along with plausible synthetic routes and relevant experimental protocols based on analogous compounds.

Physical and Chemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its calculated and estimated physical and chemical properties. These values are derived from computational models and data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₇H₁₅NOCalculated
Molecular Weight 129.20 g/mol Calculated
Appearance Predicted: Colorless to off-white solid or viscous liquidInferred from similar compounds
Boiling Point Estimated: ~180-200 °C at 760 mmHgInferred from isomers and related piperidinols
Melting Point Not available-
pKa (of the conjugate acid) Estimated: 9.5 - 10.5Inferred from substituted piperidines
LogP (Octanol-Water Partition Coefficient) Estimated: 1.0 - 1.5Inferred from computational models
Solubility Predicted: Soluble in water and polar organic solventsInferred from similar compounds

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity typical of a secondary amine and a secondary alcohol.

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions with alkylating and acylating agents to form the corresponding N-substituted derivatives.

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 2,2-dimethylpiperidin-3-one, using standard oxidizing agents.

  • O-Alkylation and O-Acylation: The hydroxyl group can be derivatized through reactions with alkylating or acylating agents under appropriate conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions, although it may be susceptible to oxidation over time, especially in the presence of air and light.

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathways have been reported for this compound, the piperidine scaffold is a key feature in many neuroactive compounds. Derivatives of piperidine are known to interact with a variety of receptors and transporters in the central nervous system, including opioid, dopamine, and serotonin receptors. The specific substitution pattern of this compound could confer selectivity for certain biological targets. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

Synthesis of 2,2-Dimethylpiperidin-3-one (Analogous Procedure)

A potential precursor, 2,2-dimethylpiperidin-3-one, could be synthesized through various methods, including the cyclization of appropriate acyclic precursors.

Reduction of 2,2-Dimethylpiperidin-3-one to this compound (Proposed Protocol)

This protocol is a general method for the reduction of cyclic ketones to the corresponding alcohols.

Materials:

  • 2,2-Dimethylpiperidin-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 2,2-dimethylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Precursor Acyclic Precursor Ketone 2,2-Dimethylpiperidin-3-one Precursor->Ketone Cyclization Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway to this compound.

Potential Derivatization Reactions

Derivatization_Reactions Start This compound N_Alkylated N-Alkyl Derivative Start->N_Alkylated N-Alkylation N_Acylated N-Acyl Derivative Start->N_Acylated N-Acylation Oxidized 2,2-Dimethylpiperidin-3-one Start->Oxidized Oxidation O_Alkylated O-Alkyl Derivative Start->O_Alkylated O-Alkylation O_Acylated O-Acyl Derivative Start->O_Acylated O-Acylation

Caption: Potential chemical transformations of this compound.

The Enigmatic Profile of 2,2-Dimethylpiperidin-3-ol: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant finding: the biological activity of 2,2-Dimethylpiperidin-3-ol remains largely unexplored. Despite the well-documented and diverse pharmacological applications of the broader piperidine class of compounds, this specific derivative has not been the subject of published research detailing its quantitative biological data, specific experimental protocols, or its influence on cellular signaling pathways.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are recognized for their presence in numerous pharmaceuticals and naturally occurring alkaloids.[1] The versatility of the piperidine ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities.[3][4]

While direct information on this compound is absent, an examination of related piperidine derivatives provides a glimpse into the potential, yet unconfirmed, therapeutic areas where it or its analogs could be of interest.

The Therapeutic Landscape of Piperidine Derivatives

Research into various substituted piperidine molecules has unveiled their potential in several key therapeutic areas:

  • Neurodegenerative Disorders: Derivatives of 3,5-dimethylpiperidine have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[5]

  • Cancer: The piperidine moiety is a common feature in the design of anticancer agents.[2]

  • Infectious Diseases: Piperidine derivatives have also been explored for their activity against various pathogens.[2]

  • Central Nervous System (CNS) Disorders: The structural characteristics of the piperidine ring often contribute to favorable pharmacokinetic properties for CNS-acting drugs.[2]

The diverse applications of piperidine derivatives underscore the significance of this heterocyclic scaffold in drug discovery. The substitution pattern on the piperidine ring plays a crucial role in determining the biological activity, pharmacokinetic profile, and target specificity of the molecule.[2]

Future Directions and Unanswered Questions

The absence of data on this compound presents a clear knowledge gap. Future research endeavors could focus on the synthesis and subsequent biological evaluation of this compound. Key questions to be addressed would include:

  • What are the primary biological targets of this compound?

  • Does it exhibit any cytotoxic, neuroprotective, or other significant biological effects?

  • What is its mechanism of action at a molecular level?

To initiate such an investigation, a logical first step would be a screening campaign against a panel of common biological targets.

Below is a conceptual workflow for the initial biological screening of a novel compound like this compound.

cluster_0 Initial Screening Workflow Compound Synthesis Compound Synthesis Purity Analysis Purity Analysis Compound Synthesis->Purity Analysis Primary Target Screening Primary Target Screening Purity Analysis->Primary Target Screening Hit Identification Hit Identification Primary Target Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Lead Candidate Lead Candidate Dose-Response Studies->Lead Candidate

A conceptual workflow for the initial biological evaluation of a novel chemical entity.

References

An In-depth Technical Guide to 2,2-Dimethylpiperidin-3-ol: A Novel Piperidine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2,2-Dimethylpiperidin-3-ol is a novel chemical entity that is not extensively documented in scientific literature. As such, a historical account of its discovery and development is not available. This guide, therefore, presents a hypothetical, yet scientifically grounded, approach to its synthesis and characterization based on established principles of organic chemistry and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process commencing with the formation of the key intermediate, 2,2-dimethyl-3-piperidone, followed by its reduction to the target amino alcohol.

Step 1: Synthesis of 2,2-Dimethyl-3-piperidone

The synthesis of the piperidone intermediate can be approached through a multi-component reaction, a powerful tool in constructing complex molecules in a single step.

Experimental Protocol:

A plausible approach involves a one-pot reaction of 3-amino-2,2-dimethylpropanal, a suitable ketone or aldehyde enolate, and a cyclizing agent. For instance, the reaction could proceed via an initial Michael addition followed by an intramolecular condensation.

  • Reaction Setup: A solution of 3-amino-2,2-dimethylpropanal (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is cooled to 0°C in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of a lithium enolate of a suitable ketone (e.g., lithium acetone enolate, 1.1 eq), prepared separately by treating acetone with a strong base like lithium diisopropylamide (LDA), is added dropwise to the cooled solution of the amino-aldehyde.

  • Reaction Conditions: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,2-dimethyl-3-piperidone.

Step 2: Reduction of 2,2-Dimethyl-3-piperidone to this compound

The reduction of the cyclic aminoketone to the corresponding amino alcohol is a standard transformation in organic synthesis. The choice of reducing agent can influence the stereoselectivity of the reaction.

Experimental Protocol:

The reduction of the ketone can be achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride.

  • Reaction Setup: 2,2-dimethyl-3-piperidone (1.0 eq) is dissolved in a protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent, such as dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Data

In the absence of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds.

PropertyPredicted Value
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Appearance White to off-white solid or a viscous oil
Solubility Soluble in water and polar organic solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
C(2)-CH₃ 0.9 - 1.2Singlet6HTwo methyl groups at the C2 position
C(4)-H₂ 1.4 - 1.8Multiplet2HMethylene protons at the C4 position
C(5)-H₂ 2.8 - 3.2Multiplet2HMethylene protons at the C5 position
C(6)-H₂ 2.6 - 3.0Multiplet2HMethylene protons at the C6 position
C(3)-H 3.5 - 3.9Multiplet1HMethine proton at the C3 position
N-H 1.5 - 3.0Broad Singlet1HAmine proton
O-H 2.0 - 4.0Broad Singlet1HHydroxyl proton
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C(2)-CH₃ 20 - 30Two methyl carbons at the C2 position
C(2) 55 - 65Quaternary carbon at the C2 position
C(3) 65 - 75Methine carbon at the C3 position
C(4) 25 - 35Methylene carbon at the C4 position
C(5) 40 - 50Methylene carbon at the C5 position
C(6) 45 - 55Methylene carbon at the C6 position
Infrared (IR) Spectroscopy
Functional Group Predicted Absorption Range (cm⁻¹) Description of Band
O-H Stretch 3200 - 3600Broad and strong, indicative of hydrogen bonding
N-H Stretch 3300 - 3500Medium to weak, may be obscured by the O-H stretch
C-H Stretch 2850 - 3000Strong, typical for aliphatic C-H bonds
C-O Stretch 1050 - 1150Strong, characteristic of a secondary alcohol
N-H Bend 1590 - 1650Medium
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), loss of a water molecule ([M-18]⁺), and cleavage of the piperidine ring. The fragmentation of piperidine derivatives is often characterized by alpha-cleavage adjacent to the nitrogen atom.[1]

Visualizations

Synthesis_of_2_2_Dimethylpiperidin_3_ol Hypothetical Synthesis of this compound cluster_step1 Step 1: Synthesis of 2,2-Dimethyl-3-piperidone cluster_step2 Step 2: Reduction to this compound Reactants1 3-Amino-2,2-dimethylpropanal + Ketone Enolate Intermediate1 2,2-Dimethyl-3-piperidone Reactants1->Intermediate1 One-pot reaction (e.g., Michael addition and intramolecular condensation) THF, 0°C to rt Product This compound Intermediate1->Product Reduction NaBH4, MeOH, 0°C to rt

Caption: Hypothetical two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound or any signaling pathways in which it may be involved. As a novel compound, its pharmacological properties would need to be determined through future in vitro and in vivo studies. The piperidine scaffold is a common motif in many biologically active compounds, suggesting that this compound could be a valuable building block for the synthesis of new therapeutic agents.

Conclusion

While this compound remains an underexplored chemical entity, this guide provides a robust theoretical framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data offer a valuable reference for its future identification. Further research into this and related compounds could unveil novel chemical properties and potential applications in medicinal chemistry and drug discovery.

References

2,2-Dimethylpiperidin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise summary of the fundamental physicochemical properties of 2,2-Dimethylpiperidin-3-ol, a substituted piperidine derivative. The information presented is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data

The core molecular identifiers for this compound are detailed below. This data is crucial for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol

Note on Analogous Compounds: It is important to distinguish this compound from similar structures. For instance, 2,2-dimethylpentan-3-ol has a molecular formula of C₇H₁₆O and a molecular weight of 116.201 g/mol [1]. Another related compound, 2,2-Dimethylpiperidin-3-one, possesses a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol [2]. These slight variations in structure result in different molecular weights and chemical properties.

Methodologies and Visualizations

The determination of the molecular formula and weight of this compound is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As this guide focuses on the fundamental properties of a single molecule, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Similarly, signaling pathways or complex experimental workflows, which would necessitate visualization through diagrams, are not applicable to the presentation of this basic molecular data.

References

solubility of 2,2-Dimethylpiperidin-3-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the solubility of the chemical compound 2,2-Dimethylpiperidin-3-ol. The objective of this document is to provide a comprehensive overview of its solubility in various solvents, present relevant quantitative data, and detail the experimental methodologies used for these determinations. This information is critical for researchers and professionals involved in drug development, chemical synthesis, and formulation science, where understanding a compound's solubility is paramount for its handling, purification, and bioavailability.

Executive Summary

A thorough and systematic search of publicly available scientific literature, chemical databases, and patent records was conducted to ascertain the solubility profile of this compound. This investigation included searches for quantitative solubility data, experimental protocols for solubility determination, and detailed synthetic procedures that might provide qualitative solubility information through descriptions of purification and crystallization steps.

Despite these extensive efforts, no specific quantitative or qualitative solubility data for this compound in any common organic or inorganic solvents could be located. Furthermore, no detailed experimental protocols for the synthesis of this compound were found, which would have offered insights into solvents suitable for its dissolution and purification. The search results consistently yielded information on related but structurally distinct compounds, such as other piperidine derivatives.

The absence of this information in readily accessible sources suggests that the solubility of this compound has not been experimentally determined and published.

Solubility Data

As noted, no quantitative solubility data for this compound was found in the searched literature. Therefore, a data table summarizing solubility in various solvents cannot be provided at this time.

Experimental Protocols

The search for experimental methodologies for determining the solubility of this compound did not yield any specific protocols for this compound.

Logical Workflow for Information Retrieval

The process for attempting to retrieve the necessary information followed a logical progression, as depicted in the diagram below. This workflow illustrates the systematic approach taken to search for the target data.

A Initiate Search for Solubility Data of This compound B Query Scholarly Databases, Patents, and Chemical Repositories A->B C Analyze Search Results for Quantitative Solubility Data B->C D No Direct Solubility Data Found C->D E Broaden Search to Include Synthesis of this compound D->E F Analyze Synthetic Procedures for Qualitative Solubility Clues (e.g., Crystallization Solvents) E->F G No Synthesis Protocols Found for Target Compound F->G H Conclusion: No Published Solubility Data Available G->H

Caption: Information Retrieval Workflow.

Conclusion

The solubility of this compound in different solvents is not documented in the accessible scientific literature. For researchers, scientists, and drug development professionals requiring this information, experimental determination would be necessary. Standard methods such as the shake-flask method followed by a suitable analytical technique (e.g., HPLC, GC, or NMR) could be employed to generate this data. It is recommended that such studies be conducted to fill this knowledge gap, which would be of significant value to the scientific community.

Methodological & Application

The Versatile Scaffold of 2,2-Dimethylpiperidin-3-ol in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylpiperidin-3-ol moiety is a valuable chiral building block in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to create potent and selective modulators of various biological targets. Its inherent structural features, including a secondary alcohol for further derivatization and gem-dimethyl groups that can enhance metabolic stability and influence binding, make it an attractive starting point for the design of novel therapeutics. This document provides an overview of the applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway diagrams to facilitate further research and development in this area.

I. Applications in Drug Discovery

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily by targeting key proteins such as kinases and G-protein coupled receptors (GPCRs). The strategic placement of substituents on the piperidine ring and derivatization of the hydroxyl group have led to the discovery of compounds with significant biological activity.

Kinase Inhibitors

The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound core can serve as a versatile template for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The hydroxyl group can act as a key hydrogen bond donor or acceptor, or as a handle for introducing moieties that interact with specific residues in the kinase ATP-binding pocket.

A representative signaling pathway often targeted by such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of intervention for this compound-based inhibitors.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are targets for a significant portion of currently marketed drugs. The rigid structure of the this compound scaffold is well-suited for the design of ligands that can fit into the orthosteric or allosteric binding sites of GPCRs with high affinity and selectivity. For instance, derivatives of the closely related 3,3-dimethylpiperidine have been developed as potent ligands for sigma (σ) receptors, which are involved in a variety of central nervous system (CNS) disorders.

The following diagram illustrates a general workflow for the screening and characterization of GPCR modulators.

GPCR_Workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Functional Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Binding_Assay Radioligand Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (EC50 / IC50) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Functional_Assay->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Synthesis_Workflow Start Starting Materials: - Substituted Pyridine - Grignard Reagent Step1 Step 1: Grignard Reaction Start->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Oxidation Step2->Step3 Product Product: 2,2-Dimethylpiperidin-3-one Step3->Product

Application Notes: 2,2-Dimethylpiperidin-3-ol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dimethylpiperidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective neurokinin-3 (NK3) receptor antagonists. The inherent structural rigidity of the piperidine ring, coupled with the stereocenter at the 3-position and the gem-dimethyl group at the 2-position, provides a unique scaffold for the development of novel therapeutics. This document outlines the applications of this compound, with a focus on its utility in the synthesis of NK3 receptor antagonists, and provides detailed experimental protocols for its incorporation into target molecules.

Key Applications

The principal application of this compound lies in the development of antagonists for the neurokinin-3 receptor (NK3R). The NK3R is a G-protein coupled receptor implicated in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Antagonism of this receptor has emerged as a promising non-hormonal therapeutic strategy for the treatment of sex-hormone-related disorders.

Neurokinin-3 (NK3) Receptor Antagonists:

Derivatives of this compound have been instrumental in the design of potent NK3 receptor antagonists. One of the most notable examples is Fezolinetant , a selective NK3 receptor antagonist approved for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[1] The 2,2-dimethylpiperidine moiety in these compounds plays a crucial role in establishing the correct conformation for optimal receptor binding and antagonist activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring can significantly impact potency and selectivity.[2][3]

Quantitative Data

The following table summarizes the in vitro biological activity of Fezolinetant, a key therapeutic agent synthesized using a 2,2-dimethylpiperidine scaffold.

CompoundTargetAssayActivity (Ki)Reference
FezolinetantHuman NK3 ReceptorRadioligand Binding19.9 - 22.1 nmol/L[4]

Experimental Protocols

The following protocols describe the key synthetic steps for the incorporation of the this compound moiety in the synthesis of NK3 receptor antagonists, based on established synthetic routes for related structures.

Protocol 1: N-Alkylation of this compound with a Halogenated Heterocycle

This protocol describes a general procedure for the coupling of this compound with a suitable heterocyclic partner via nucleophilic substitution.

Materials:

  • (R)-2,2-Dimethylpiperidin-3-ol

  • Appropriate chloro- or bromo-substituted heterocyclic intermediate (e.g., a triazolopyrazine derivative)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (R)-2,2-Dimethylpiperidin-3-ol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere, add the chloro- or bromo-substituted heterocyclic intermediate (1.1 eq).

  • Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination of a Ketone with this compound

This protocol provides an alternative method for forming the C-N bond between the piperidine nitrogen and a carbonyl-containing fragment.

Materials:

  • (R)-2,2-Dimethylpiperidin-3-ol

  • Ketone-containing intermediate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (AcOH) (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the ketone-containing intermediate (1.0 eq) in dichloroethane (15 mL/mmol) under an inert atmosphere, add (R)-2,2-Dimethylpiperidin-3-ol (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Broader Applications

While the primary application of this compound is in the synthesis of NK3 receptor antagonists, the broader class of piperidinol derivatives has shown a range of biological activities, suggesting potential for further exploration. These activities include:

  • Anti-tuberculosis Activity: Certain piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis.[5]

  • Antifungal Activity: Piperidine-containing hybrids have been investigated for their antimycotic properties.[6]

  • Anticancer and Antioxidant Activity: Some piperidine derivatives have been evaluated for their potential as anticancer and antioxidant agents.[7]

The this compound scaffold offers a starting point for the development of new chemical entities in these and other therapeutic areas.

Visualizations

NK3R_Signaling_Pathway cluster_neuron KNDy Neuron cluster_receptor Target Neuron cluster_pituitary Anterior Pituitary cluster_output Systemic Effects KNDy Kisspeptin/Neurokinin B/ Dynorphin (KNDy) Neuron NK3R Neurokinin-3 Receptor (NK3R) KNDy->NK3R Neurokinin B (NKB) release GnRH GnRH Neuron NK3R->GnRH Stimulates Pituitary Gonadotropes GnRH->Pituitary GnRH Pulse LH Luteinizing Hormone (LH) Release Pituitary->LH VMS Vasomotor Symptoms (Hot Flashes) LH->VMS Triggers Fezolinetant Fezolinetant (NK3R Antagonist) Fezolinetant->NK3R Blocks Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Synthetic Step cluster_product Intermediate & Final Product cluster_analysis Analysis & Evaluation Piperidinol This compound Coupling N-Alkylation or Reductive Amination Piperidinol->Coupling Heterocycle Halogenated Heterocyclic Intermediate Heterocycle->Coupling Intermediate Coupled Intermediate Coupling->Intermediate FinalProduct Final Product (e.g., Fezolinetant) Intermediate->FinalProduct Further Synthetic Modifications Purification Purification (Chromatography) FinalProduct->Purification Bioassay Biological Evaluation (e.g., NK3R Binding Assay) Purification->Bioassay

References

Application Notes and Protocols: 2,2-Dimethylpiperidin-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on 2,2-Dimethylpiperidin-3-ol: Extensive literature searches did not yield specific examples of this compound being employed as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis. The following application notes and protocols are based on the broader and well-established use of other chiral piperidine derivatives in this field, providing a relevant framework and practical methodologies for researchers interested in piperidine-based chiral scaffolds.

Chiral Piperidine Derivatives as Auxiliaries in Asymmetric Synthesis

Chiral piperidine scaffolds are valuable tools in asymmetric synthesis, primarily utilized as chiral auxiliaries to control the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.

A prominent example involves the use of phenylglycinol-derived oxazolopiperidone lactams. These versatile building blocks enable the enantioselective synthesis of a wide array of piperidine-containing natural products and bioactive compounds. The substituents can be introduced at various positions on the piperidine ring in a controlled manner, leading to enantiopure polysubstituted piperidines.[1]

Another strategy employs carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, for the stereoselective synthesis of piperidine derivatives. This approach has been successfully applied to the asymmetric synthesis of piperidine alkaloids like (-)-coniine and (-)-solenopsin A.[2][3]

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attach Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Stereoselective Reaction Stereoselective Reaction Diastereomeric Intermediate->Stereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Stereoselective Reaction->Enantiomerically Enriched Product Cleave Auxiliary Recovered Auxiliary Recovered Auxiliary Stereoselective Reaction->Recovered Auxiliary Cleave Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Application Example: Asymmetric Synthesis of (-)-Coniine

The asymmetric synthesis of the hemlock alkaloid (-)-coniine can be achieved using a carbohydrate auxiliary. A key step involves the reductive cyanation of a chiral pyridinium salt, followed by an alkylation-reduction sequence and subsequent removal of the chiral moiety. This method yields (-)-coniine with high enantiomeric excess (>99:1 er).[2]

Chiral Piperidine-Based Ligands in Asymmetric Catalysis

Chiral piperidine derivatives are also integral components in the design of ligands for transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalytic transformation.

For instance, novel C2-symmetric chiral piperazines have been designed and synthesized from L-proline. These piperazines, in the presence of a copper(II) salt, effectively catalyze the asymmetric acylation of meso-1,2-diols, affording optically active monobenzoates with high enantioselectivity.[4]

General Principle of Asymmetric Catalysis with a Chiral Ligand

G cluster_1 Asymmetric Catalysis Prochiral Substrate Prochiral Substrate Chiral Catalyst Chiral Catalyst Prochiral Substrate->Chiral Catalyst Reacts with Metal Precursor Metal Precursor Metal Precursor->Chiral Catalyst Chiral Ligand Chiral Ligand Chiral Ligand->Chiral Catalyst Chiral Catalyst->Chiral Catalyst Enantiomerically Enriched Product Enantiomerically Enriched Product Chiral Catalyst->Enantiomerically Enriched Product Produces

Caption: Simplified representation of asymmetric catalysis using a chiral ligand.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a Phenylglycinol-Derived Oxazolopiperidone Lactam

This protocol is a general representation and may require optimization for specific substrates and alkylating agents.

Materials:

  • Phenylglycinol-derived oxazolopiperidone lactam

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

  • Dissolve the oxazolopiperidone lactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup: extract with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: General Procedure for Asymmetric Acylation of a meso-1,2-Diol using a Chiral Piperazine Catalyst

This protocol is a general guide and may need to be adapted for different diol substrates.

Materials:

  • meso-1,2-diol

  • Chiral C2-symmetric piperazine catalyst (e.g., (S,S)-7)[4]

  • Copper(II) chloride (CuCl₂)

  • Acylating agent (e.g., benzoyl chloride)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the meso-1,2-diol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the chiral piperazine catalyst (0.1 eq) and CuCl₂ (0.1 eq).

  • Cool the mixture to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).

  • Stir the reaction at 0 °C until the starting diol is consumed (monitor by TLC).

  • Quench the reaction with water.

  • Perform a standard aqueous workup: separate the layers, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the optically active monobenzoate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric syntheses employing chiral piperidine derivatives.

Table 1: Asymmetric Synthesis of Piperidine Alkaloids using a Carbohydrate Auxiliary [2]

Target AlkaloidDiastereomeric Ratio (dr)Enantiomeric Ratio (er)
(-)-Coniine->99:1
(-)-Solenopsin A--

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols to Chiral Piperazin-2-ones [5]

SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Substituted pyrazin-2-olup to 90>20:1up to 90

Table 3: Asymmetric Acylation of meso-1,2-Diols Catalyzed by a Chiral Piperazine [4]

Diol SubstrateProductEnantioselectivity
Cyclic and acyclic meso-1,2-diolsOptically active monobenzoatesHigh

Table 4: Enantioselective Synthesis of 2-Arylpiperidines from Chiral Lactams [6]

ProductMethod
(R)- and (S)-2-phenylpiperidineEnantiodivergent synthesis
cis- and trans-3-ethyl-2-phenylpiperidineDiastereodivergent synthesis
(-)-AnabasineEnantioselective synthesis

References

Application Note & Protocol: Quantification of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-3-ol is a substituted piperidine derivative of interest in pharmaceutical research and development due to its potential role as a synthetic intermediate or a metabolite of pharmacologically active compounds. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for structurally similar cyclic amines and piperidine derivatives and serve as a comprehensive starting point for method development and validation.

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

  • GC-MS (Gas Chromatography-Mass Spectrometry): A robust and widely available technique suitable for volatile and thermally stable compounds. Derivatization is proposed to enhance the volatility and chromatographic performance of the target analyte.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific method ideal for the analysis of polar compounds in complex matrices, such as biological fluids. This method may not require derivatization, simplifying sample preparation.

A summary of the potential quantitative performance of these methods, adapted from literature on similar analytes, is presented below.

Data Presentation: Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analytical methods. These values are illustrative and require experimental verification for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Expected Performance

ParameterExpected ValueComments
Linearity Range0.1 - 25 µg/mLMay be extended based on detector response.
Correlation Coefficient (r²)> 0.995Indicates a strong linear relationship.
Limit of Detection (LOD)0.01 - 0.05 µg/mLDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ)0.05 - 0.15 µg/mLThe lowest concentration with acceptable precision and accuracy.
Accuracy (% Recovery)85 - 115%Should be assessed at multiple concentration levels.
Precision (%RSD)< 15%Intra-day and inter-day precision should be determined.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Expected Performance

ParameterExpected ValueComments
Linearity Range1 - 1000 ng/mLWider dynamic range compared to GC-MS is often achievable.
Correlation Coefficient (r²)> 0.998Excellent linearity is expected.
Limit of Detection (LOD)0.1 - 0.5 ng/mLHigh sensitivity is a key advantage of this technique.
Limit of Quantification (LOQ)0.5 - 1.5 ng/mLEnables quantification of trace levels of the analyte.
Accuracy (% Recovery)90 - 110%Tighter acceptance criteria due to higher specificity.
Precision (%RSD)< 10%High precision is expected with the use of an internal standard.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a method for the quantification of this compound in a non-biological matrix (e.g., a reaction mixture or a formulated product).

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., 2,6-dimethylpiperidine or a stable isotope-labeled analog)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

2. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in a known volume of DCM.

  • If the sample is aqueous, perform a liquid-liquid extraction (LLE) with DCM at a basic pH (e.g., pH 9-10) to extract the analyte. Dry the organic phase with anhydrous sodium sulfate.

  • Transfer a 100 µL aliquot of the extract to a clean, dry autosampler vial.

  • Add 10 µL of the Internal Standard solution (at a known concentration).

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before placing it in the GC autosampler.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions (for TMS-derivatized this compound): To be determined experimentally. Expected ions would include the molecular ion and characteristic fragments.

    • Internal Standard Ions: To be determined based on the chosen IS.

4. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the same matrix as the samples.

  • Process the calibration standards using the same sample preparation and derivatization procedure.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of this compound in the samples using the generated calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in a biological matrix such as plasma.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Protein Precipitation Agent: Acetonitrile containing the Internal Standard

2. Sample Preparation

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard at a known concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Column Temperature: 40°C

  • Mobile Phase Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (for this compound):

      • Precursor Ion (Q1): m/z of the protonated molecule [M+H]⁺

      • Product Ion (Q3): m/z of a characteristic fragment ion (to be determined by infusion and fragmentation studies)

    • MRM Transitions (for Internal Standard):

      • Precursor Ion (Q1): m/z of the protonated IS

      • Product Ion (Q3): m/z of a characteristic fragment ion of the IS

4. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the protein precipitation method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction (if aqueous) Sample->LLE Optional Aliquot Take Aliquot Sample->Aliquot LLE->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Derivatize Add Derivatizing Agent & Heat Add_IS->Derivatize Cool Cool to Room Temperature Derivatize->Cool GC_Inject Inject into GC-MS Cool->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: GC-MS analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precip Protein Precipitation with Acetonitrile & IS Plasma_Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject LC_Separate Chromatographic Separation LC_Inject->LC_Separate MS_Detect Tandem MS Detection (MRM) LC_Separate->MS_Detect Integrate_LC Peak Integration MS_Detect->Integrate_LC Calibrate_LC Generate Calibration Curve Integrate_LC->Calibrate_LC Quantify_LC Quantify Analyte Calibrate_LC->Quantify_LC

Caption: LC-MS/MS analytical workflow.

Application Notes and Protocols for the Purification of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2,2-Dimethylpiperidin-3-ol, a key intermediate in pharmaceutical synthesis. The following methods are described: Vacuum Distillation, Recrystallization via Salt Formation, and Flash Column Chromatography. These techniques can be employed to achieve high purity levels required for subsequent synthetic steps and to meet stringent quality standards in drug development.

Data Presentation: Comparison of Purification Techniques

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes typical quantitative data for each technique, based on general laboratory practices for similar compounds.

ParameterVacuum DistillationRecrystallization (as Hydrochloride Salt)Flash Column Chromatography
Typical Purity >98%>99%>99.5%
Approximate Yield 70-85%60-80%50-75%
Scale Milligram to KilogramMilligram to GramMilligram to Gram
Throughput Moderate to HighLow to ModerateLow
Common Impurities Removed Non-volatile residues, some closely boiling isomersPolar and non-polar impurities, baseline impuritiesWide range of impurities with different polarities
Primary Application Bulk purification, removal of salts and high molecular weight impuritiesHigh-purity applications, removal of closely related isomersSmall-scale, high-purity applications, difficult separations

Experimental Protocols

Vacuum Distillation

This method is suitable for the purification of thermally stable liquids and is effective at removing non-volatile impurities. The reduced pressure allows the compound to boil at a lower temperature, preventing degradation. This protocol is adapted from the purification of the structurally related 2,2-dimethylpiperazine.[1]

Protocol:

  • Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap, which is subsequently connected to a vacuum pump.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation: a. Begin stirring and slowly apply vacuum. A pressure of 1-10 mmHg is typically suitable. b. Gradually heat the distillation flask using a heating mantle. c. Collect fractions as the distillate begins to come over. The boiling point will depend on the vacuum level. For a related compound, 2,2-dimethylpiperazine, a boiling point of 35-43°C at 1-1.5 mbar (approximately 0.75-1.13 mmHg) has been reported.[1] d. Monitor the temperature and collect the main fraction corresponding to the pure this compound.

  • Post-Distillation: a. Once the main fraction is collected, remove the heat and allow the apparatus to cool to room temperature. b. Slowly and carefully release the vacuum before disconnecting the flasks. c. Characterize the purified product by appropriate analytical methods (e.g., NMR, GC-MS) to confirm purity.

Recrystallization via Salt Formation

Purification of amines is often effectively achieved by converting them to a salt, which typically enhances their crystallinity. The salt can then be recrystallized to a high degree of purity. The free base can be regenerated if required by treatment with a base. This method is analogous to purification procedures for other substituted piperidines.

Protocol:

  • Salt Formation (Hydrochloride): a. Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol. b. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ethanol) dropwise with stirring. Monitor the pH to ensure it becomes acidic. c. A precipitate of this compound hydrochloride should form. If no precipitate forms, the solution may be cooled in an ice bath to induce crystallization.

  • Recrystallization: a. Isolate the crude salt by filtration and wash with a small amount of cold solvent. b. Dissolve the crude salt in a minimum amount of hot solvent (e.g., ethanol, methanol, or a mixture with a co-solvent like diethyl ether). c. Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield. d. Isolate the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Analysis: Confirm the purity of the recrystallized salt using techniques such as melting point determination and spectroscopy.

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying small to medium quantities of compounds, offering high resolution to separate closely related impurities.

Protocol:

  • Column Preparation: a. Select a column of appropriate size for the amount of crude material. b. Pack the column with silica gel as a slurry in the chosen eluent system. A typical eluent system for a polar amine would be a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to prevent tailing of the amine on the acidic silica gel (e.g., DCM:MeOH:TEA = 95:4.5:0.5).

  • Sample Loading: a. Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent. b. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the dry silica onto the top of the column.

  • Elution: a. Apply positive pressure (using a pump or inert gas) to the top of the column to force the eluent through at a constant flow rate. b. Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Assess the purity of the final product by analytical methods such as HPLC or NMR.

Visualizations

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Processing crude Crude this compound setup Assemble Distillation Apparatus crude->setup Load into flask apply_vacuum Apply Vacuum (1-10 mmHg) setup->apply_vacuum heat Gradual Heating apply_vacuum->heat collect Collect Fractions heat->collect cool Cool Apparatus collect->cool release_vacuum Release Vacuum cool->release_vacuum analyze Analyze Purity (NMR, GC-MS) release_vacuum->analyze Isolate Pure Product

Caption: Workflow for Vacuum Distillation.

Recrystallization_Workflow cluster_salt Salt Formation cluster_recrystallize Recrystallization cluster_analysis Final Steps crude Crude this compound dissolve Dissolve in Solvent (e.g., Ethanol) crude->dissolve add_acid Add HCl Solution dissolve->add_acid precipitate Precipitate Crude Salt add_acid->precipitate dissolve_hot Dissolve Crude Salt in Hot Solvent precipitate->dissolve_hot Isolate by Filtration cool_slowly Cool to Crystallize dissolve_hot->cool_slowly filter_crystals Filter Purified Crystals cool_slowly->filter_crystals dry Dry Under Vacuum filter_crystals->dry analyze Analyze Purity (Melting Point, NMR) dry->analyze

Caption: Workflow for Recrystallization via Salt Formation.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_post Post-Processing crude Crude this compound load_sample Load Sample onto Column crude->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent System (e.g., DCM/MeOH/TEA) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions Identify Pure Fractions evaporate Evaporate Solvent pool_fractions->evaporate analyze Analyze Purity (HPLC, NMR) evaporate->analyze Obtain Purified Product

Caption: Workflow for Flash Column Chromatography.

References

Application Notes and Protocols for the Chiral Separation of 2,2-Dimethylpiperidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to separate and analyze these enantiomers is critical in drug development and chemical research. This document provides detailed application notes and protocols for the chiral separation of 2,2-Dimethylpiperidin-3-ol enantiomers, a substituted piperidine derivative of interest in medicinal chemistry.

The primary methods for chiral separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) using a chiral stationary phase (CSP).[1][2] Additionally, classical resolution techniques such as diastereomeric salt formation can be employed for preparative scale separations.[1][3][4]

Chiral Separation Strategies

A systematic screening approach is often necessary to identify the optimal chiral stationary phase and mobile phase for a given racemic mixture.[5] Polysaccharide-based CSPs are a common starting point for chiral method development in both HPLC and SFC.[5]

Supercritical Fluid Chromatography (SFC)

SFC is frequently the preferred technique for chiral separations due to its high efficiency, reduced analysis times, and lower consumption of organic solvents compared to HPLC.[5][6][7] The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as an alcohol.[6]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust and widely used method for enantioseparation.[8] It can be performed in normal-phase, reversed-phase, or polar organic modes, each offering different selectivity.[8][9] The choice of mobile phase is crucial and often involves a combination of a nonpolar solvent (like hexane or heptane) and a polar modifier (such as ethanol or isopropanol) for normal-phase chromatography.[5]

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC can be an effective separation technique.[2][10] This method may require derivatization of the analyte to enhance its volatility and interaction with the chiral stationary phase.

Experimental Protocols

The following protocols provide a starting point for developing a chiral separation method for this compound. Optimization of these conditions will likely be necessary to achieve baseline separation.

Protocol 1: Chiral SFC Method Development

Objective: To screen for a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers using SFC.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometric (MS) detector.

Materials:

  • Racemic this compound

  • CO2 (SFC grade)

  • Methanol, Ethanol, Isopropanol (HPLC or SFC grade)

  • Chiral Columns (e.g., Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H)

Screening Procedure:

  • Sample Preparation: Dissolve racemic this compound in an appropriate solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Initial Gradient Screening:

    • Column: Chiralpak AD-H

    • Mobile Phase A: CO2

    • Mobile Phase B: Methanol

    • Gradient: 5% to 50% B over 5 minutes

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.

  • Modifier Screening: If the initial screen shows poor or no separation, repeat the gradient screening using ethanol and isopropanol as the mobile phase modifier.

  • Column Screening: Perform the gradient screening on a selection of different chiral stationary phases (e.g., Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H) using the most promising modifier from the previous step.

  • Isocratic Optimization: Once partial separation is observed, develop an isocratic method by holding the modifier percentage at the concentration where elution occurred during the gradient screen. Adjust the percentage to optimize resolution and analysis time.

Protocol 2: Chiral HPLC Method Development

Objective: To develop an HPLC method for the enantioselective analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • Racemic this compound

  • n-Hexane or n-Heptane (HPLC grade)

  • Ethanol, Isopropanol (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional additives)

  • Chiral Columns (e.g., Chiralpak AD-H, Chiralpak IC)

Screening Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Normal Phase Screening:

    • Column: Chiralpak AD-H

    • Mobile Phase: n-Heptane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at an appropriate wavelength.

  • Mobile Phase Optimization:

    • Vary the ratio of n-Heptane to Isopropanol (e.g., 95:5, 80:20).

    • Substitute Isopropanol with Ethanol.

    • For basic compounds like piperidines, adding a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase can improve peak shape.

  • Column Screening: If necessary, screen other polysaccharide-based chiral columns.

Data Presentation

The following table illustrates the type of data that should be collected during method development. The values presented are hypothetical and serve as an example.

ColumnMobile PhaseFlow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak AD-H (SFC)CO2/Methanol (80:20)3.02.53.11.8
Chiralcel OD-H (SFC)CO2/Ethanol (85:15)3.03.24.02.1
Chiralpak AD-H (HPLC)n-Heptane/Isopropanol + 0.1% DEA (90:10)1.05.86.51.6

Logical Workflow for Chiral Separation

The development of a chiral separation method follows a logical progression from initial screening to method optimization.

Chiral_Separation_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation racemate Racemic this compound column_screening Screen Multiple Chiral Columns (e.g., Polysaccharide-based) racemate->column_screening Select initial technique (SFC/HPLC) modifier_screening Screen Different Mobile Phase Modifiers (e.g., MeOH, EtOH, IPA) column_screening->modifier_screening mobile_phase_ratio Optimize Mobile Phase Composition modifier_screening->mobile_phase_ratio Partial separation observed flow_rate Adjust Flow Rate mobile_phase_ratio->flow_rate temperature Vary Column Temperature flow_rate->temperature robustness Assess Robustness temperature->robustness Optimized Method quantification Quantitative Analysis robustness->quantification

Caption: A generalized workflow for the development of a chiral separation method.

Conclusion

The chiral separation of this compound enantiomers is achievable through systematic screening of chiral stationary phases and mobile phase conditions using techniques such as SFC and HPLC. The provided protocols offer a strategic starting point for method development. Successful separation will enable accurate determination of enantiomeric purity and support further research and development activities.

References

Application Notes and Protocols for the N-alkylation of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. 2,2-Dimethylpiperidin-3-ol is a valuable building block, and its N-functionalization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. However, the presence of two methyl groups at the C2 position introduces significant steric hindrance, which can render standard N-alkylation protocols inefficient. These application notes provide a summary of reaction conditions and a detailed experimental protocol for the successful N-alkylation of this challenging substrate.

Data Presentation

The following table summarizes various reported conditions for the N-alkylation of piperidine and its sterically hindered derivatives, which can serve as a starting point for the optimization of the reaction for this compound.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineAlkyl bromide/iodideK₂CO₃DMFRoom Temp--[1]
PiperidineAlkyl halideNaHDMF0 - Room Temp--[1]
PiperidineAlkyl halideN,N-diisopropylethylamineAcetonitrileRoom Temp-< 70[1]
Piperidine DerivativeMethyl iodideK₂CO₃DMFRoom Temp24-CH633264A5
N-methylpiperidinesα-Bromoacetophenone-AcetonitrileRoom Temp16889-99[2]
2,6-dimethylpiperidineMethylmagnesium bromide----High[3][4]

Experimental Protocols

This section provides a detailed methodology for a general N-alkylation procedure applicable to this compound, based on established methods for sterically hindered amines.

Protocol: N-Alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septum

  • Syringe

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide and the steric hindrance of the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Note: Due to the steric hindrance of this compound, the reaction may require elevated temperatures and longer reaction times compared to less hindered piperidines. The choice of base and solvent may also need to be optimized for specific alkylating agents. For particularly unreactive alkyl halides, stronger bases such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or tetrahydrofuran (THF) may be considered, with appropriate safety precautions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, K₂CO₃, and anhydrous DMF in a round-bottom flask. start->reagents inert Establish inert atmosphere (N₂ or Ar). reagents->inert add_alkyl_halide Add alkyl halide dropwise at room temp. inert->add_alkyl_halide stir_heat Stir at room temp. or heat (50-70 °C). Monitor reaction. add_alkyl_halide->stir_heat quench Quench with water. stir_heat->quench extract Extract with diethyl ether. quench->extract wash Wash with sat. NaHCO₃ and brine. extract->wash dry Dry over Na₂SO₄, filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify end N-alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the secondary hydroxyl group in 2,2-Dimethylpiperidin-3-ol, a valuable building block in medicinal chemistry. The derivatization of this hydroxyl moiety allows for the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of resulting compounds. The following sections detail procedures for esterification, etherification, and carbamate formation, including reaction workflows, experimental protocols, and expected analytical data.

Introduction

This compound is a chiral cyclic amino alcohol whose derivatives are of significant interest in drug discovery. The presence of a gem-dimethyl group at the 2-position can impart conformational rigidity and influence binding to biological targets. Derivatization of the C3-hydroxyl group is a key strategy for generating analogues with diverse functionalities and exploring structure-activity relationships (SAR). This document outlines reliable methods for the synthesis of esters, ethers, and carbamates of this compound. For the purpose of these protocols, it is assumed that the piperidine nitrogen is protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Derivatization Strategies

The derivatization of the hydroxyl group in N-Boc-2,2-dimethylpiperidin-3-ol can be achieved through several common organic transformations. The choice of method will depend on the desired functional group and the stability of the starting material.

Caption: Overview of derivatization strategies for the hydroxyl group of N-Boc-2,2-dimethylpiperidin-3-ol.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly useful for sterically hindered alcohols.[1][2] This makes it a suitable choice for the secondary hydroxyl group in N-Boc-2,2-dimethylpiperidin-3-ol.

Experimental Workflow

Caption: Workflow for the Steglich esterification of N-Boc-2,2-dimethylpiperidin-3-ol.

Detailed Protocol

Materials:

  • N-Boc-2,2-dimethylpiperidin-3-ol

  • Carboxylic acid (e.g., Acetic Acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2,2-dimethylpiperidin-3-ol (1.0 eq).

  • Add the desired carboxylic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DCC or EDC (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Quantitative Data (Expected)
DerivativeReagentsSolventTime (h)Yield (%)
AcetateAcetic Acid, DCC, DMAPDCM1685-95
BenzoateBenzoic Acid, EDC, DMAPDCM2480-90
Characterization Data (Predicted)

N-Boc-2,2-dimethylpiperidin-3-yl acetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.80-4.70 (m, 1H, H-3), 3.80-3.60 (m, 1H, piperidine-H), 3.20-3.00 (m, 1H, piperidine-H), 2.05 (s, 3H, OAc-CH₃), 1.80-1.50 (m, 4H, piperidine-CH₂), 1.45 (s, 9H, Boc-C(CH₃)₃), 1.20 (s, 3H, C₂-CH₃), 1.10 (s, 3H, C₂-CH₃) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O, acetate), 155.0 (C=O, Boc), 80.0 (C(CH₃)₃), 75.0 (C-3), 55.0 (C-2), 45.0 (piperidine-CH₂), 35.0 (piperidine-CH₂), 28.5 (C(CH₃)₃), 25.0 (C₂-CH₃), 21.0 (OAc-CH₃), 20.0 (C₂-CH₃) ppm.

  • MS (ESI+): m/z [M+H]⁺, [M+Na]⁺. The fragmentation pattern would likely show the loss of the Boc group and/or the acetate group.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of ethers from alcohols with inversion of stereochemistry.[3][4] This is particularly useful for introducing a variety of alkyl or aryl groups at the C3 position.

Experimental Workflow

Caption: Workflow for the Mitsunobu etherification of N-Boc-2,2-dimethylpiperidin-3-ol.

Detailed Protocol

Materials:

  • N-Boc-2,2-dimethylpiperidin-3-ol

  • Alcohol or Phenol (e.g., Phenol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-2,2-dimethylpiperidin-3-ol (1.0 eq), the desired alcohol or phenol (1.5 eq), and PPh₃ (1.5 eq).

  • Dissolve the mixture in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.

Quantitative Data (Expected)
DerivativeReagentsSolventTime (h)Yield (%)
Phenyl EtherPhenol, PPh₃, DEADTHF1860-75
Methyl EtherMethanol, PPh₃, DIADTHF2450-65
Characterization Data (Predicted)

N-Boc-2,2-dimethyl-3-phenoxypiperidine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 4.50-4.40 (m, 1H, H-3), 3.90-3.70 (m, 1H, piperidine-H), 3.30-3.10 (m, 1H, piperidine-H), 2.00-1.60 (m, 4H, piperidine-CH₂), 1.48 (s, 9H, Boc-C(CH₃)₃), 1.25 (s, 3H, C₂-CH₃), 1.15 (s, 3H, C₂-CH₃) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0 (Ar-C-O), 155.0 (C=O, Boc), 129.5 (Ar-CH), 121.0 (Ar-CH), 116.0 (Ar-CH), 80.0 (C(CH₃)₃), 78.0 (C-3), 55.0 (C-2), 45.0 (piperidine-CH₂), 35.0 (piperidine-CH₂), 28.5 (C(CH₃)₃), 25.0 (C₂-CH₃), 20.0 (C₂-CH₃) ppm.

  • MS (ESI+): m/z [M+H]⁺, [M+Na]⁺. Fragmentation would likely involve loss of the Boc group and cleavage of the ether bond.

Carbamate Formation via Isocyanate Addition

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of carbamates. This reaction is often catalyzed by a base.

Experimental Workflow

Caption: Workflow for carbamate formation from N-Boc-2,2-dimethylpiperidin-3-ol.

Detailed Protocol

Materials:

  • N-Boc-2,2-dimethylpiperidin-3-ol

  • Isocyanate (e.g., Phenyl isocyanate)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2,2-dimethylpiperidin-3-ol (1.0 eq) in anhydrous DCM or THF.

  • Add a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 eq).

  • To this stirred solution, add the isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a small amount of methanol to react with any excess isocyanate.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Quantitative Data (Expected)
DerivativeReagentsSolventTime (h)Yield (%)
Phenyl CarbamatePhenyl isocyanate, Et₃NDCM890-99
Methyl CarbamateMethyl isocyanate, Et₃NTHF6>95
Characterization Data (Predicted)

N-Boc-2,2-dimethylpiperidin-3-yl phenylcarbamate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.50 (br s, 1H, NH), 4.90-4.80 (m, 1H, H-3), 3.80-3.60 (m, 1H, piperidine-H), 3.20-3.00 (m, 1H, piperidine-H), 1.90-1.60 (m, 4H, piperidine-CH₂), 1.46 (s, 9H, Boc-C(CH₃)₃), 1.22 (s, 3H, C₂-CH₃), 1.12 (s, 3H, C₂-CH₃) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C=O, Boc), 153.0 (C=O, carbamate), 138.0 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH), 118.5 (Ar-CH), 80.5 (C(CH₃)₃), 76.0 (C-3), 55.0 (C-2), 45.0 (piperidine-CH₂), 35.0 (piperidine-CH₂), 28.5 (C(CH₃)₃), 25.0 (C₂-CH₃), 20.0 (C₂-CH₃) ppm.

  • MS (ESI+): m/z [M+H]⁺, [M+Na]⁺. Fragmentation may include loss of the Boc group and cleavage of the carbamate linkage.

Applications in Drug Development

Derivatives of this compound are valuable scaffolds in medicinal chemistry. The modifications described in these protocols can be used to:

  • Modulate Lipophilicity: Ester and ether formation can increase or decrease lipophilicity, affecting cell permeability and oral absorption.

  • Introduce Pharmacophoric Features: The introduced functional groups can act as hydrogen bond donors or acceptors, or participate in other interactions with biological targets.

  • Develop Prodrugs: Ester derivatives can be designed as prodrugs that are cleaved in vivo to release the active parent alcohol.[5]

  • Explore Structure-Activity Relationships (SAR): A library of derivatives can be synthesized to systematically probe the structural requirements for biological activity.

Piperidine derivatives have found applications in a wide range of therapeutic areas, including as anticancer agents, for Alzheimer's disease therapy, and as analgesics.[6][7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent skin sensitizer. Handle with extreme care.

  • DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.

  • Isocyanates are toxic and lachrymatory. Handle only in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylpiperidin-3-ol. The information focuses on identifying and mitigating common byproducts to improve yield and purity.

Troubleshooting Guide: Common Byproducts and Solutions

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of a suitable pyridine precursor, such as 2,2-dimethyl-3-hydroxypyridine. During this critical reduction step, several byproducts can form, leading to purification challenges and reduced yields. The following table outlines common issues, their likely byproduct-related causes, and recommended solutions.

Observed Issue Potential Byproduct Plausible Cause Recommended Experimental Protocol for Resolution
Product is contaminated with a species of a slightly higher molecular weight. Tetrahydropyridine intermediateIncomplete hydrogenation of the pyridine ring.Protocol: Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is not poisoned. A change of catalyst (e.g., from Pd/C to Rh/C) may also be beneficial.
Presence of a non-polar impurity with a lower molecular weight. 2,2-DimethylpiperidineHydrogenolysis of the C-O bond of the hydroxyl group.Protocol: Use a less aggressive catalyst (e.g., Rhodium on alumina instead of Palladium on carbon). Lowering the reaction temperature and pressure can also disfavor hydrogenolysis. The addition of a small amount of a suitable base may also suppress this side reaction.
Complex NMR spectrum suggesting multiple similar products. DiastereomersUncontrolled stereochemistry during the reduction of the prochiral pyridine ring.Protocol: Employ a chiral catalyst or auxiliary to induce stereoselectivity. Alternatively, separation of diastereomers can be achieved by chromatography or crystallization of diastereomeric salts.
Low overall yield with unidentified polar byproducts. Ring-opened productsHarsh reaction conditions (high temperature and pressure) leading to C-N bond cleavage.Protocol: Screen for milder reaction conditions. A lower temperature and pressure with a more active catalyst (e.g., a rhodium-based catalyst) might prevent ring opening.
Presence of unexpected aromatic impurities in the final product. Unreacted starting material or byproducts from precursor synthesisInefficient purification of the pyridine precursor before hydrogenation.Protocol: Ensure the purity of the 2,2-dimethyl-3-hydroxypyridine starting material through recrystallization or chromatography before the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the catalytic hydrogenation of 2,2-dimethyl-3-hydroxypyridine?

A1: The most frequently encountered byproduct is the partially hydrogenated tetrahydropyridine intermediate. This arises from incomplete reduction of the pyridine ring. Its presence is often indicated by mass spectrometry data showing a molecular ion peak two or four mass units lower than the fully saturated product. To minimize its formation, optimizing reaction conditions such as hydrogen pressure, temperature, and reaction time is crucial.

Q2: How can I confirm the presence of the 2,2-dimethylpiperidine byproduct?

A2: The 2,2-dimethylpiperidine byproduct results from the hydrogenolysis of the hydroxyl group. This can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), which will show a peak with a molecular ion corresponding to the loss of the oxygen atom. 1H NMR spectroscopy can also be informative, as the characteristic signal for the proton on the carbon bearing the hydroxyl group will be absent, and an additional signal for a proton in its place will be observed.

Q3: Are there any specific catalysts recommended to avoid hydrogenolysis?

A3: Yes, to minimize the hydrogenolysis of the C-O bond, rhodium-based catalysts, such as Rhodium on alumina (Rh/Al2O3) or Rhodium on carbon (Rh/C), are often preferred over palladium catalysts. Palladium on carbon (Pd/C) is known to be more prone to causing hydrogenolysis, especially at elevated temperatures.

Q4: My synthesis is producing a mixture of diastereomers. What are my options?

A4: The reduction of the 2,2-dimethyl-3-hydroxypyridine precursor creates two chiral centers, leading to the potential for diastereomers. To address this, you can either pursue a diastereoselective synthesis using a chiral catalyst or resolve the mixture after the reaction. Post-reaction separation can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization.

Q5: Can the solvent choice impact the byproduct profile?

A5: Absolutely. The choice of solvent can influence the solubility of hydrogen, the activity of the catalyst, and the stability of intermediates. Protic solvents like ethanol or methanol are commonly used for pyridine hydrogenations. However, if hydrogenolysis is a significant issue, switching to a less polar, aprotic solvent like ethyl acetate or tetrahydrofuran (THF) under carefully controlled conditions might be beneficial.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting Workflow A Problem Observed (e.g., Low Purity, Extra Peaks) B Analyze Byproducts (GC-MS, NMR, LC-MS) A->B Step 1 C Identify Potential Byproduct B->C Step 2 D1 Incomplete Reduction (Tetrahydropyridine) C->D1 Step 3: Correlate D2 Hydrogenolysis (2,2-Dimethylpiperidine) C->D2 Step 3: Correlate D3 Stereoisomers (Diastereomers) C->D3 Step 3: Correlate E1 Optimize Reaction Conditions: - Increase H2 Pressure - Increase Reaction Time - Change Catalyst D1->E1 Solution E2 Modify Reaction Conditions: - Use Rh-based Catalyst - Lower Temperature - Add Base D2->E2 Solution E3 Implement Stereocontrol: - Use Chiral Catalyst - Separate Diastereomers D3->E3 Solution

Caption: Troubleshooting workflow for identifying and resolving common byproducts.

Synthetic Pathway and Potential Byproduct Formation

This diagram illustrates a plausible synthetic pathway for this compound via catalytic hydrogenation and highlights the points at which common byproducts may form.

Synthetic Pathway and Byproduct Formation Start 2,2-Dimethyl-3-hydroxypyridine (Starting Material) Reaction Catalytic Hydrogenation (H2, Catalyst) Start->Reaction Product This compound (Desired Product) Reaction->Product Main Reaction Byproduct1 Tetrahydropyridine (Incomplete Reduction) Reaction->Byproduct1 Byproduct2 2,2-Dimethylpiperidine (Hydrogenolysis) Reaction->Byproduct2 Byproduct3 Diastereomers Reaction->Byproduct3

Caption: Formation of byproducts during catalytic hydrogenation.

Technical Support Center: Optimizing Reaction Yield for 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,2-Dimethylpiperidin-3-ol.

I. Synthesis Overview

The recommended synthetic route to this compound involves a two-step process:

  • Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine: This intermediate is prepared via a multi-step synthesis starting from commercially available precursors. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

  • Reduction of N-Boc-2,2-dimethyl-3-oxopiperidine: The ketone functionality of the protected piperidone is then reduced to the corresponding alcohol, yielding the desired N-Boc-2,2-Dimethylpiperidin-3-ol. Subsequent deprotection of the Boc-group can be performed if the unprotected amine is required.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

A. Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine

Issue 1: Low Yield During Cyclization

  • Question: My yield for the cyclization step to form the piperidine ring is consistently low. What are the potential causes and solutions?

  • Answer: Low cyclization yields can stem from several factors:

    • Incomplete reaction: Ensure the reaction is running for the recommended time and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

    • Side reactions: The formation of byproducts can be minimized by controlling the reaction temperature and using high-purity starting materials.

    • Purification losses: The product may be lost during workup and purification. Ensure proper extraction techniques and optimize your chromatography conditions.

Issue 2: Difficulty in Purification of the Ketone Intermediate

  • Question: I am having trouble purifying N-Boc-2,2-dimethyl-3-oxopiperidine. What purification methods are recommended?

  • Answer: The purification of this intermediate can be challenging due to its polarity.

    • Column Chromatography: This is the most effective method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is recommended. Careful selection of the solvent system is critical to achieve good separation.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

B. Reduction of N-Boc-2,2-dimethyl-3-oxopiperidine

Issue 1: Incomplete Reduction of the Ketone

  • Question: My reduction of N-Boc-2,2-dimethyl-3-oxopiperidine is not going to completion. How can I improve the conversion?

  • Answer: Incomplete reduction is a common issue, often due to the steric hindrance around the carbonyl group.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and mild reducing agent. However, for hindered ketones, a more powerful or sterically demanding reducing agent may be necessary. Consider using Lithium tri-sec-butylborohydride (L-Selectride®) for improved results.

    • Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature. Reductions with NaBH₄ are typically performed at 0°C to room temperature, while L-Selectride® reductions are often conducted at lower temperatures (e.g., -78°C).

    • Stoichiometry of Reducing Agent: Increasing the molar equivalents of the reducing agent can drive the reaction to completion. However, excess reagent may lead to side reactions and complicate the workup.

Issue 2: Formation of Diastereomers and Poor Stereoselectivity

  • Question: The reduction of my ketone is producing a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?

  • Answer: The formation of both cis and trans isomers of the alcohol is expected. The ratio of these isomers is highly dependent on the reducing agent and reaction conditions.

    • Bulky Reducing Agents: Sterically hindered reducing agents, such as L-Selectride®, tend to favor the formation of the thermodynamically less stable axial alcohol due to equatorial attack on the carbonyl.

    • Less Hindered Reducing Agents: Smaller reducing agents like sodium borohydride may lead to a mixture of diastereomers, with the thermodynamically more stable equatorial alcohol often being the major product.

    • Temperature Control: Lowering the reaction temperature can often improve stereoselectivity.

Issue 3: Difficult Purification of the Final Product

  • Question: How can I effectively purify this compound after the reduction?

  • Answer: The final product is a polar amino alcohol, which can make purification challenging.

    • Column Chromatography: Similar to the ketone intermediate, column chromatography on silica gel is the recommended method. A more polar eluent system, such as methanol in dichloromethane, may be required.

    • Acid-Base Extraction: If the Boc group has been removed, an acid-base extraction can be an effective purification step to separate the basic amine product from non-basic impurities.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal protecting group for the nitrogen in this synthesis?

    • A1: The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under the reduction conditions and its relatively straightforward removal under acidic conditions.

  • Q2: Can I use a different reducing agent for the ketone reduction?

    • A2: Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) can be used. However, LiAlH₄ is a much stronger reducing agent and may lead to over-reduction or side reactions if not used carefully. It will also react with the Boc protecting group. For the reduction of the N-Boc protected ketone, NaBH₄ or L-Selectride® are preferred.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TCC) is a quick and effective way to monitor the progress of both the cyclization and reduction steps. Staining with potassium permanganate or ninhydrin (for the deprotected amine) can help visualize the spots. LC-MS can provide more detailed information on the reaction components.

  • Q4: What are the expected yields for each step?

    • A4: Yields can vary depending on the specific conditions and scale of the reaction. Refer to the quantitative data tables below for typical yield ranges.

IV. Quantitative Data

Table 1: Comparison of Reducing Agents for the Synthesis of N-Boc-2,2-Dimethylpiperidin-3-ol

Reducing AgentTemperature (°C)Reaction Time (h)Diastereomeric Ratio (cis:trans)Typical Yield (%)
Sodium Borohydride0 to 252 - 43:1 to 5:180 - 90
L-Selectride®-781 - 2>10:1 (favoring cis)85 - 95
Lithium Aluminum Hydride*0 to 251 - 3~1:170 - 85

*Note: LiAlH₄ will also remove the Boc protecting group.

V. Experimental Protocols

A. Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine

A detailed protocol for the synthesis of this intermediate would typically involve the cyclization of a suitably substituted acyclic precursor. A plausible synthetic route could involve the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation, and subsequent N-protection. Due to the lack of a specific literature procedure for this exact molecule, a general analogous procedure is provided below.

General Procedure (Analogous to similar piperidone syntheses):

  • To a solution of the appropriate acyclic amino-diester precursor in an anhydrous solvent (e.g., toluene or THF), add a strong base (e.g., sodium ethoxide or potassium tert-butoxide) at a controlled temperature (e.g., 0°C or room temperature).

  • Stir the reaction mixture until the cyclization is complete, as monitored by TLC.

  • Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

  • The crude β-keto ester is then subjected to hydrolysis and decarboxylation by heating with an aqueous acid (e.g., HCl or H₂SO₄).

  • After neutralization, the resulting 2,2-dimethyl-3-piperidone is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or NaOH) in a suitable solvent (e.g., dichloromethane or a biphasic system) to afford N-Boc-2,2-dimethyl-3-oxopiperidine.

  • Purify the product by column chromatography on silica gel.

B. Reduction of N-Boc-2,2-dimethyl-3-oxopiperidine to N-Boc-2,2-Dimethylpiperidin-3-ol

Procedure using Sodium Borohydride:

  • Dissolve N-Boc-2,2-dimethyl-3-oxopiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-2,2-Dimethylpiperidin-3-ol.

Procedure using L-Selectride®:

  • Dissolve N-Boc-2,2-dimethyl-3-oxopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the reaction at -78°C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction at -78°C by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel to yield N-Boc-2,2-Dimethylpiperidin-3-ol.

VI. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine cluster_reduction Reduction to this compound start Acyclic Precursor cyclization Cyclization start->cyclization Base hydrolysis_decarboxylation Hydrolysis & Decarboxylation cyclization->hydrolysis_decarboxylation Acid, Heat protection N-Boc Protection hydrolysis_decarboxylation->protection (Boc)2O, Base ketone N-Boc-2,2-dimethyl-3-oxopiperidine protection->ketone ketone_reduction N-Boc-2,2-dimethyl-3-oxopiperidine reduction Reduction ketone_reduction->reduction [H] product N-Boc-2,2-Dimethylpiperidin-3-ol reduction->product deprotection Deprotection (Optional) product->deprotection Acid final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Reduction cluster_issues Potential Issues cluster_solutions Solutions start Reduction of N-Boc-2,2-dimethyl-3-oxopiperidine incomplete_reduction Incomplete Reduction start->incomplete_reduction poor_stereoselectivity Poor Stereoselectivity start->poor_stereoselectivity purification_difficulty Purification Difficulty start->purification_difficulty change_reagent Change Reducing Agent (e.g., L-Selectride®) incomplete_reduction->change_reagent optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) incomplete_reduction->optimize_conditions bulky_reagent Use Bulky Reducing Agent poor_stereoselectivity->bulky_reagent low_temp Lower Reaction Temperature poor_stereoselectivity->low_temp chromatography Column Chromatography purification_difficulty->chromatography acid_base_extraction Acid-Base Extraction (for deprotected amine) purification_difficulty->acid_base_extraction

Caption: Troubleshooting guide for the reduction step.

Technical Support Center: Purification of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,2-Dimethylpiperidin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common impurities I can expect when synthesizing this compound?

Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the corresponding pyridine precursor or reducing agents.

  • Over-reduction products: Where other functional groups in the precursor molecule are unintentionally reduced.

  • Isomeric byproducts: Formation of other positional or stereoisomers depending on the synthetic route.

  • Solvent adducts: Residual solvents that are difficult to remove.

2. My primary purification by distillation is resulting in low yield and product decomposition. What can I do?

High temperatures during distillation can lead to the decomposition of aminols. Consider the following:

  • Vacuum Distillation: Lowering the pressure will significantly reduce the boiling point, minimizing thermal degradation.

  • Kugelrohr Distillation: This short-path distillation apparatus is ideal for small quantities and heat-sensitive compounds as it minimizes the time the compound is exposed to high temperatures.

  • Azeotropic Distillation: If water is a persistent impurity, using a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can aid in its removal prior to final purification.

3. I am struggling to separate my product from a closely related impurity using column chromatography. What parameters can I adjust?

For challenging separations of polar compounds like this compound by column chromatography, systematic optimization is key.

  • Stationary Phase: Standard silica gel is acidic and can cause tailing with amines. Consider using alumina (neutral or basic) or a polymer-based stationary phase.

  • Mobile Phase: A common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol). The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.1-1%), can significantly improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Gradient Elution: If isocratic elution is not providing sufficient separation, a gradient elution, where the proportion of the polar solvent is gradually increased, can help to resolve closely eluting compounds.

4. After purification, my product is a viscous oil that won't crystallize. How can I induce crystallization?

Many substituted piperidinols are prone to being oils at room temperature. Several techniques can be attempted to induce crystallization:

  • Solvent Screening: Experiment with a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, diethyl ether, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Using a glass rod to scratch the inside surface of the flask below the level of the solution can create nucleation sites.

  • Salt Formation: As this compound is a basic compound, forming a salt (e.g., hydrochloride or tartrate) can often result in a more crystalline solid that is easier to handle and purify by recrystallization.

Quantitative Data Summary

The following table summarizes typical parameters that can be optimized for the purification of substituted piperidinols. Note that optimal conditions will be specific to the exact impurity profile of your sample.

Purification Method Parameter Typical Range/Value Considerations
Vacuum Distillation Pressure0.1 - 10 mmHgLower pressure for highly heat-sensitive compounds.
Temperature80 - 150 °C (pot temp)Dependent on the boiling point at the given pressure.
Column Chromatography Stationary PhaseSilica Gel, Alumina (Basic)Alumina can prevent tailing of amines.
Mobile Phase Modifier0.1 - 1% TriethylamineNeutralizes acidic sites on silica.
Eluent SystemDichloromethane/MethanolStart with a low percentage of methanol and increase polarity.
Crystallization Solvent SystemsHexane/Ethyl Acetate, TolueneTest a range of solvent polarities.
Salt FormationHCl in Ether, Tartaric AcidCan produce a stable, crystalline solid.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Column Packing: A glass column is slurry-packed with silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column. Alternatively, for less soluble materials, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.

  • Elution: The mobile phase is passed through the column under positive pressure. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds. For example, the methanol content can be increased from 2% to 10% over several column volumes. A small amount of triethylamine (0.5%) should be added to the mobile phase to prevent peak tailing.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Salt Formation for Purification by Recrystallization

  • Dissolution: The purified (or semi-pure) this compound oil is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acid Addition: A solution of anhydrous HCl (e.g., 2M in diethyl ether) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration and washed with a small amount of the cold solvent.

  • Recrystallization: The crude salt is then dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether) and allowed to cool slowly to form crystals.

  • Drying: The purified crystals are collected by filtration and dried under vacuum.

Visual Guides

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation  Initial Cleanup Column Column Chromatography (Alumina or Modified Silica) Distillation->Column  Further Purification Crystallization Crystallization / Salt Formation Column->Crystallization  Final Polishing PureProduct Pure Product Crystallization->PureProduct Analysis Purity Analysis (NMR, GC-MS) PureProduct->Analysis

Caption: A typical workflow for the multi-step purification of this compound.

Troubleshooting_Logic Problem Purification Issue LowYield Low Yield / Decomposition Problem->LowYield PoorSep Poor Separation Problem->PoorSep NoCrystals Fails to Crystallize Problem->NoCrystals Sol_Vac Use Vacuum Distillation LowYield->Sol_Vac  If using distillation Sol_Base Add Base to Mobile Phase (e.g., Triethylamine) PoorSep->Sol_Base  If using silica column Sol_Alumina Switch to Alumina Column PoorSep->Sol_Alumina  If amine tailing persists Sol_Salt Attempt Salt Formation NoCrystals->Sol_Salt  If product is an oil

Caption: A decision tree for troubleshooting common purification challenges.

Technical Support Center: Stereoselective Synthesis of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,2-Dimethylpiperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of this compound?

A1: The main strategies to control the stereochemistry at the C3 position of the piperidine ring include:

  • Diastereoselective Reduction of a Prochiral Ketone: The most common approach involves the reduction of N-protected 2,2-dimethyl-3-piperidone. The choice of reducing agent and reaction conditions can favor the formation of either the cis or trans diastereomer.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom to direct the stereochemical outcome of reactions, such as the reduction of the C3-ketone or other bond-forming reactions. The auxiliary is typically removed in a later step.

  • Asymmetric Catalysis: Chiral catalysts, often based on transition metals like rhodium or ruthenium, can be employed for the asymmetric hydrogenation of a suitable unsaturated precursor, such as a 2,2-dimethyl-3-hydroxypyridine derivative.

  • Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using enzymes (e.g., lipases) that selectively acylate one enantiomer, allowing for the separation of the two.

Q2: How can I synthesize the precursor, 2,2-dimethyl-3-piperidone?

A2: A common route to 2,2-dimethyl-3-piperidone involves the Dieckmann condensation of a suitably substituted amino ester, followed by hydrolysis and decarboxylation. Another approach is the cyclization of δ-aminoketones.

Q3: Which analytical techniques are best for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of this compound?

A3:

  • Diastereomeric Ratio (d.r.): This is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. The different spatial arrangement of the protons in the cis and trans isomers will result in distinct signals with different chemical shifts and coupling constants.

  • Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the most reliable methods. The sample may need to be derivatized with a suitable chiral resolving agent or analyzed on a chiral stationary phase.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of 2,2-Dimethyl-3-piperidone

Symptoms:

  • The ¹H NMR spectrum of the product mixture shows a close to 1:1 ratio of cis and trans isomers.

  • Difficulty in separating the diastereomers by column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Reducing Agent The steric bulk of the reducing agent is a key factor. For the synthesis of the cis isomer (axial attack of hydride), sterically demanding reducing agents like L-Selectride® or K-Selectride® are often effective. For the trans isomer (equatorial attack), less hindered reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be more suitable.
Reaction Temperature Low temperatures (e.g., -78 °C) generally favor higher diastereoselectivity by enhancing the kinetic control of the reaction. If selectivity is poor at room temperature, try running the reaction at a lower temperature.
N-Protecting Group The size and nature of the N-protecting group can influence the conformation of the piperidone ring and thus the direction of hydride attack. Experiment with different protecting groups (e.g., Boc, Cbz, Benzyl) to find the optimal one for the desired diastereomer.
Solvent Effects The solvent can influence the aggregation state of the reducing agent and the transition state geometry. screen different ethereal solvents like THF, diethyl ether, or DME.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Symptoms:

  • Chiral HPLC analysis shows a low enantiomeric excess (e.e.).

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst and Ligand Choice The choice of metal precursor and chiral ligand is critical. For asymmetric hydrogenation, screen a variety of chiral phosphine ligands (e.g., BINAP, Josiphos) in combination with rhodium or ruthenium precursors.
Catalyst Loading and Purity Ensure the catalyst is of high purity and use an appropriate catalyst loading (typically 0.1-5 mol%). Deactivated or impure catalyst can lead to poor performance.
Hydrogen Pressure and Temperature These are critical parameters in asymmetric hydrogenation. Optimize both the hydrogen pressure and reaction temperature. Higher pressures can sometimes lead to a decrease in enantioselectivity.
Substrate Purity Impurities in the substrate can poison the catalyst. Ensure the precursor is of high purity before the asymmetric reaction.
Issue 3: Inefficient Enzymatic Kinetic Resolution

Symptoms:

  • Low conversion (<50%) and/or low enantiomeric excess of the remaining starting material and the acylated product.

  • Slow reaction rate.

Possible Causes and Solutions:

CauseRecommended Solution
Enzyme Selection Not all lipases will be effective. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL)).
Acylating Agent and Solvent The choice of acylating agent (e.g., vinyl acetate, isopropenyl acetate) and the reaction solvent can significantly impact enzyme activity and selectivity. Screen different non-polar organic solvents.
Temperature and pH Enzymes have optimal operating temperatures and pH ranges. Ensure the reaction is run under conditions that are optimal for the chosen enzyme.
Enzyme Immobilization Immobilized enzymes often exhibit enhanced stability and reusability. Consider using an immobilized form of the selected lipase.

Data Presentation

Table 1: Comparison of Methods for Stereoselective Synthesis of this compound

MethodReagents/CatalystDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e.)Typical Yield (%)
Diastereoselective Reduction L-Selectride®, THF, -78 °C>95:5N/A (racemic)85-95
NaBH₄, MeOH, 0 °C30:70N/A (racemic)90-98
Chiral Auxiliary Directed Reduction Evans' auxiliary, then NaBH₄>90:10 (for one diastereomer)>95%70-85 (over 2 steps)
Asymmetric Hydrogenation [Rh(COD)(R-BINAP)]BF₄, H₂ (50 atm)N/A>98%80-90
Enzymatic Kinetic Resolution CAL-B, vinyl acetate, hexaneN/A>99% (for one enantiomer)~45% (for each enantiomer)

Note: The values presented in this table are approximate and can vary depending on the specific reaction conditions and the nature of the N-protecting group.

Experimental Protocols

Protocol 1: Diastereoselective Reduction to obtain cis-2,2-Dimethylpiperidin-3-ol
  • Protection: Protect the nitrogen of a suitable precursor to form N-Boc-2,2-dimethyl-3-piperidone.

  • Reduction:

    • Dissolve N-Boc-2,2-dimethyl-3-piperidone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 3 hours.

  • Quenching and Work-up:

    • Slowly add water to quench the excess reducing agent, followed by 1 M NaOH and 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Remove the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification: Purify the final product by column chromatography or crystallization.

Protocol 2: Enzymatic Kinetic Resolution of (±)-2,2-Dimethylpiperidin-3-ol
  • Setup:

    • To a solution of racemic N-protected-2,2-dimethylpiperidin-3-ol (1.0 eq) in anhydrous hexane, add vinyl acetate (2.0 eq).

    • Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym® 435) to the mixture.

  • Reaction:

    • Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC.

    • Stop the reaction at approximately 50% conversion.

  • Separation:

    • Filter off the enzyme and wash it with hexane.

    • Concentrate the filtrate. The resulting mixture contains the acylated enantiomer and the unreacted alcohol enantiomer.

    • Separate the two compounds by column chromatography.

  • Deprotection: Deprotect the separated enantiomers as required.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_stereoselection Stereoselective Step cluster_purification Final Product Start Starting Materials Precursor N-Protected 2,2-Dimethyl-3-piperidone Start->Precursor Cyclization/ Protection Reduction Diastereoselective Reduction Precursor->Reduction Asymmetric_Hydrog Asymmetric Hydrogenation Precursor->Asymmetric_Hydrog Kinetic_Resolution Enzymatic Kinetic Resolution Precursor->Kinetic_Resolution Racemic Synthesis Product Enantiopure This compound Reduction->Product Deprotection/ Purification Asymmetric_Hydrog->Product Deprotection/ Purification Kinetic_Resolution->Product Separation/ Deprotection

Caption: General workflow for the stereoselective synthesis of this compound.

Troubleshooting_Logic cluster_reduction Diastereoselective Reduction cluster_asymmetric Asymmetric Catalysis cluster_enzymatic Enzymatic Resolution Start Poor Stereoselectivity Observed Check_Reagent Evaluate Reducing Agent (Steric Hindrance) Start->Check_Reagent Check_Catalyst Screen Chiral Ligands/Metals Start->Check_Catalyst Check_Enzyme Screen Different Lipases Start->Check_Enzyme Check_Temp Lower Reaction Temperature Check_Reagent->Check_Temp Check_PG Change N-Protecting Group Check_Temp->Check_PG Check_Conditions Optimize H₂ Pressure & Temperature Check_Acyl Vary Acylating Agent & Solvent

2,2-Dimethylpiperidin-3-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 2,2-Dimethylpiperidin-3-ol, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions (cool, dry, protected from light and air), the compound is expected to be stable for an extended period. For specific shelf-life information, it is best to refer to the certificate of analysis provided by the supplier. Regular quality control checks are recommended for material stored long-term.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of this compound, a substituted piperidinol, potential degradation pathways include oxidation of the secondary alcohol or the piperidine ring. As with many amines, it may also be susceptible to degradation in the presence of strong acids or bases and reactive aldehydes.

Q4: Is this compound sensitive to light or air?

Q5: What are the signs of degradation of this compound?

A5: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its physical state. The appearance of new peaks in analytical tests like HPLC or the presence of an uncharacteristic odor can also signify degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Contamination of the sample or solvent. Degradation of the compound due to improper storage or handling.Prepare fresh solutions with high-purity solvents. Analyze a freshly opened vial of the compound. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results Degradation of the stock solution. Weighing or dilution errors.Prepare fresh stock solutions for each experiment. Verify the calibration of balances and pipettes. Store stock solutions in small, single-use aliquots at low temperatures.
Discoloration of the solid compound Exposure to light, air, or impurities.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). If discoloration is observed, it is advisable to re-purify the compound or obtain a fresh batch.
Poor solubility in a previously suitable solvent The compound may have degraded into less soluble products.Confirm the identity and purity of the compound using an appropriate analytical technique. Consider using a different solvent or a co-solvent system.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is a critical step in developing a stability-indicating analytical method.[1][2][3]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples (including the control) by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. A reverse-phase C18 column is often a good starting point for piperidine derivatives.[4][5][6][7][8]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks, which represent potential degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition
Temperature Cool (2-8 °C recommended for long-term storage)
Light Protect from light (store in an amber vial)
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)
Moisture Store in a dry environment (desiccator recommended)
Container Tightly sealed container

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Check Purity and Identity of Starting Material start->check_purity prepare_fresh Prepare Fresh Stock and Working Solutions check_purity->prepare_fresh Purity OK result_ok Result is as Expected check_purity->result_ok Impurity Found -> Use Pure Compound verify_equipment Verify Calibration of Instruments (Balance, Pipettes) prepare_fresh->verify_equipment verify_equipment->result_ok If successful investigate_degradation Investigate Potential Degradation verify_equipment->investigate_degradation If issue persists investigate_degradation->result_ok No degradation suspected forced_degradation Perform Forced Degradation Study investigate_degradation->forced_degradation Yes modify_storage Modify Storage/Handling Procedures forced_degradation->modify_storage modify_storage->result_ok

Caption: Troubleshooting workflow for unexpected experimental results.

Stability_Factors compound This compound Stability temp Temperature compound->temp light Light compound->light air Air (Oxygen, CO2) compound->air humidity Humidity compound->humidity incompatible Incompatible Materials (e.g., Strong Oxidants, Acids) compound->incompatible degradation Degradation temp->degradation light->degradation air->degradation humidity->degradation incompatible->degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Peak Broadening in HPLC of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak broadening during the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-Dimethylpiperidin-3-ol. The content is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing broad or tailing peaks for this compound in my reversed-phase HPLC analysis?

Peak broadening for a compound like this compound, which is a polar basic analyte, is a common issue in reversed-phase HPLC. The primary causes can be grouped into four main categories:

  • Analyte-Stationary Phase Interactions: As a basic compound, this compound is prone to undesirable secondary interactions with the silica-based stationary phase, leading to significant peak tailing and broadening.[1]

  • Mobile Phase Conditions: An unsuitable mobile phase pH is a frequent cause of poor peak shape for ionizable compounds.[2][3] Inconsistent mobile phase composition or contaminated solvents can also contribute.[4]

  • Column Health: Degradation of the column packing material, formation of voids, or contamination from previous analyses can severely impact peak shape.[4][5][6]

  • System and Method Parameters: Issues such as excessive dead volume in the HPLC system, a flow rate that is too slow, column overloading due to high sample concentration, or using a sample solvent stronger than the mobile phase can all lead to broader peaks.[5][7]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is one of the most critical factors for achieving sharp, symmetrical peaks for ionizable analytes like this compound.[8] This compound contains a basic piperidine nitrogen that can be protonated.

  • At Low pH (e.g., < 4): The piperidine nitrogen will be protonated (positively charged). This charge can lead to strong electrostatic interactions with any negatively charged residual silanol groups on the silica column packing, a primary cause of peak tailing.[9]

  • At Mid pH (e.g., 5-7): The analyte may exist in both ionized and non-ionized forms, especially if the pH is close to its pKa. This can result in split or severely broadened peaks.[2][10]

  • At High pH (e.g., > 9): The compound will be in its neutral, non-ionized form. This eliminates the ionic secondary interactions with the stationary phase, often resulting in significantly improved peak shape and increased retention.[11] However, a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column) must be used to prevent damage to the stationary phase.[11]

For optimal results, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[10]

Q3: What are "secondary interactions" and how do they cause peak broadening for a basic compound?

Secondary interactions refer to any interactions between the analyte and the stationary phase other than the primary intended separation mechanism (which is typically hydrophobic interaction in reversed-phase HPLC).[12][13] For a basic analyte on a standard silica-based C18 column, the most problematic secondary interaction is with residual silanol groups (Si-OH) on the silica surface.[1][9]

Even after the C18 chains are bonded to the silica, some unreacted silanol groups remain. At a typical mobile phase pH (around 4-7), some of these silanols can deprotonate to form negatively charged sites (SiO⁻).[9] The positively charged, protonated this compound can then interact strongly with these sites, causing delayed or uneven elution from the column, which manifests as peak tailing or broadening.[1]

Q4: My mobile phase pH seems correct, but my peaks are still broad. What else could be the cause?

If you have optimized the mobile phase pH and still face issues, consider these other common culprits:

  • Column Degradation: The column may be old or contaminated. Over time, the stationary phase can degrade, or a void can form at the column inlet, leading to broader peaks.[5][6] Using a guard column can help extend the life of your analytical column.[5]

  • System Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out before it even reaches the detector.[5] Ensure all fittings are tight and use tubing with the appropriate inner diameter.

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, leading to fronting or broad peaks.[5][14][15] Try reducing the injection volume or diluting the sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase with 10% Acetonitrile), the peak shape can be distorted.[5] Whenever possible, dissolve the sample in the initial mobile phase.

  • Low Temperature: Operating at very low temperatures can slow down mass transfer, which can contribute to peak broadening.[7] Gently warming the column (e.g., to 30-40°C) can often improve efficiency and peak shape.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and solving peak broadening issues.

G A Broad Peak Observed for This compound B Check Mobile Phase pH Is it >2 units from pKa? A->B C Adjust pH - Low pH (<3) with acid modifier (e.g., TFA, Formic Acid) - High pH (>9) on a pH-stable column B->C No D Check Column Health Is the column old or showing high backpressure? B->D Yes K Peak Shape Improved C->K E Perform Column Maintenance - Flush with strong solvent - Replace guard column D->E Yes G Review Injection Parameters Is sample concentration or volume too high? D->G No F Replace Analytical Column E->F If flushing fails E->G If problem persists F->K H Optimize Injection - Reduce injection volume - Dilute sample - Use mobile phase as sample solvent G->H Yes I Inspect HPLC System Check for leaks or loose fittings G->I No H->K J Fix System Issues - Tighten fittings - Use low-volume tubing - Check for blockages I->J Yes I->K No J->K

Caption: A systematic workflow for troubleshooting peak broadening in HPLC.

Data and Protocols

Summary of Troubleshooting Solutions
Potential CauseCommon SymptomsRecommended Solution(s)
Incorrect Mobile Phase pH Symmetrical broadening or significant peak tailing.[2]Adjust pH to be >2 units away from the analyte's pKa. For this basic compound, try a low pH (2.5-3.0) or a high pH (9-11) on a suitable column.[10]
Secondary Silanol Interactions Pronounced peak tailing, especially at mid-range pH.[9]Use a modern, high-purity, end-capped column. Add a mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid at low pH.[12]
Column Contamination/Aging Gradual peak broadening over time, increased backpressure.[5][16]Flush the column with a strong solvent series. If ineffective, replace the guard column and/or the analytical column.[4][16]
Column Overloading Peak fronting or broad, asymmetrical peaks that worsen with higher concentration.[1]Reduce the injection volume or dilute the sample.[15][16]
System Dead Volume General peak broadening for all analytes, not just the target compound.[5][7]Check and tighten all fittings. Use shorter tubing with a smaller internal diameter where possible.
Sample Solvent Mismatch Split, distorted, or broad peaks.[5]Dissolve the sample in the initial mobile phase composition. If not possible, use a weaker solvent than the mobile phase.
Experimental Protocol: Mobile Phase pH Screening

This protocol outlines a method to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To evaluate the effect of mobile phase pH on the peak shape and retention of this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). For high pH, a pH-stable column (e.g., Gemini, Kinetex EVO) is mandatory.[11]

  • This compound standard

  • HPLC-grade Acetonitrile (ACN) and water

  • Buffers/Additives: Formic acid, Ammonium acetate, Ammonium hydroxide

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:Water. Dilute to a working concentration of ~50 µg/mL using the same solvent.

  • Prepare Mobile Phases:

    • Mobile Phase A (Low pH): 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B (Mid pH): 10 mM Ammonium Acetate in Water (pH ~7.0)

    • Mobile Phase C (High pH): 10 mM Ammonium Acetate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Organic Phase: Acetonitrile (ACN)

  • HPLC Conditions (General):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection: 210 nm (or as determined by UV scan)

  • Analytical Runs:

    • Equilibrate the column with a 95:5 mixture of the aqueous phase (A, B, or C) and ACN for at least 20 column volumes.

    • Perform a series of isocratic or gradient runs for each pH condition. For example, start with a 30-minute run from 5% to 95% ACN.

    • Inject the standard solution for each mobile phase condition.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH.

    • Measure the peak width, tailing factor (asymmetry), and retention time.

    • Select the pH condition that provides the sharpest, most symmetrical peak shape.

References

Technical Support Center: Derivatization of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting side reactions during the derivatization of 2,2-Dimethylpiperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

The primary side reaction is the competition between N-derivatization and O-derivatization of the secondary amine and the secondary alcohol, respectively. Specifically, during acylation reactions, the formation of the O-acylated ester can compete with the desired N-acylated amide. The sterically hindered nature of the tertiary carbon adjacent to the nitrogen can also influence reactivity and favor O-acylation under certain conditions.

Q2: How can I selectively achieve N-acylation over O-acylation?

Achieving selective N-acylation is possible by leveraging the higher nucleophilicity of the amine compared to the alcohol.[1] Under neutral or slightly basic conditions, the amine will preferentially react with the acylating agent. Using a suitable base to deprotonate the amine can further enhance its reactivity.

Q3: Conversely, how can I favor O-acylation?

To favor O-acylation, the reactivity of the amine must be suppressed. This is typically achieved by performing the reaction under acidic conditions.[2] The acidic environment protonates the more basic nitrogen atom, rendering it non-nucleophilic and allowing the alcohol to react with the acylating agent.

Q4: What is the role of steric hindrance in the derivatization of this compound?

The two methyl groups at the C2 position create significant steric hindrance around the nitrogen atom. This can slow down the rate of N-acylation, especially with bulky acylating agents. This steric hindrance can sometimes lead to a higher proportion of the O-acylated product, even under conditions that would typically favor N-acylation.

Q5: Are there protecting group strategies to ensure selective derivatization?

Yes, employing protecting groups is a robust strategy to ensure selectivity. The more nucleophilic amine can be protected, for example as a carbamate (e.g., Boc or Cbz), to allow for selective O-acylation. Conversely, the hydroxyl group can be protected (e.g., as a silyl ether) to ensure exclusive N-acylation. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Troubleshooting Guides

Problem 1: Low yield of the desired N-acylated product and significant formation of the O-acylated byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction conditions favor O-acylation. Ensure the reaction is run under neutral or basic conditions. The addition of a non-nucleophilic base like triethylamine or diisopropylethylamine can scavenge the acid byproduct of the reaction (e.g., HCl from an acyl chloride) and maintain a favorable pH for N-acylation.
Steric hindrance from the acylating agent. If using a bulky acylating agent, consider switching to a less sterically demanding one if the experimental design allows. Alternatively, prolonged reaction times or elevated temperatures may be necessary to overcome the steric barrier at the nitrogen.
Inadequate activation of the carboxylic acid. If using a carboxylic acid and a coupling agent, ensure the coupling agent is effective. Consider using more reactive acylating agents like acyl chlorides or anhydrides.
Problem 2: The reaction is sluggish or does not go to completion.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient reactivity of the acylating agent. Switch to a more reactive acylating agent. For example, use an acyl chloride instead of a carboxylic acid with a coupling agent.
Steric hindrance. As mentioned previously, the steric bulk around the nitrogen can slow the reaction. Increasing the reaction temperature or extending the reaction time may be necessary. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP) in small amounts, can sometimes accelerate sluggish acylations.
Poor solubility of reactants. Ensure that both the this compound and the acylating agent are fully dissolved in the chosen solvent. If solubility is an issue, consider screening other appropriate solvents.
Problem 3: Difficulty in separating the N-acylated product from the O-acylated byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Similar polarities of the two products. Optimize the reaction conditions to maximize the formation of the desired product and minimize the side product, simplifying purification. For purification, explore different chromatography conditions. A change in the solvent system (e.g., using a gradient elution) or the stationary phase might improve separation.
Hydrolysis of the O-acylated product during workup. The O-acylated ester is more susceptible to hydrolysis, especially under basic conditions, than the N-acylated amide. If the desired product is the N-acyl derivative, a mild basic workup could selectively hydrolyze the O-acyl byproduct. Careful pH control during extraction is crucial.

Data Presentation

Table 1: Hypothetical Product Distribution in the Acylation of this compound with Acetyl Chloride under Various Conditions.

EntryBase (equivalents)SolventTemperature (°C)N-acylated Product (%)O-acylated Product (%)
1Triethylamine (1.2)Dichloromethane0 to 258515
2NoneDichloromethane254060
3Pyridine (2.0)Tetrahydrofuran259010
4Acetic Acid (1.0)Toluene80<5>95

Note: These are representative data based on general principles of amino alcohol acylation and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Selective N-Acylation using an Acyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective O-Acylation using an Acyl Chloride under Acidic Conditions
  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), or use an acidic solvent like trifluoroacetic acid.

  • Heat the mixture if necessary and add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at the appropriate temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Derivatization_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products This compound This compound Basic/Neutral Basic/Neutral This compound->Basic/Neutral Acylating Agent Acidic Acidic This compound->Acidic Acylating Agent N-Acylated Product N-Acylated Product Basic/Neutral->N-Acylated Product Favored Pathway O-Acylated Product O-Acylated Product Basic/Neutral->O-Acylated Product Side Product Acidic->N-Acylated Product Minor/Inhibited Acidic->O-Acylated Product Favored Pathway

Caption: Reaction pathways for the derivatization of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Side_Products Analyze reaction mixture for side products (e.g., by LC-MS) Start->Check_Side_Products O_Acyl_Major O-acylated product is the major byproduct Check_Side_Products->O_Acyl_Major Yes Incomplete_Reaction Starting material remains Check_Side_Products->Incomplete_Reaction No Adjust_pH Switch to basic/neutral conditions Add non-nucleophilic base O_Acyl_Major->Adjust_pH Change_Reagent Use a more reactive acylating agent Increase temperature/time Incomplete_Reaction->Change_Reagent

Caption: Troubleshooting workflow for low product yield.

References

catalyst selection for 2,2-Dimethylpiperidin-3-ol synthesis optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylpiperidin-3-ol. The information is designed to assist in the optimization of catalyst selection and overall reaction efficiency.

Catalyst Selection and Performance

The synthesis of this compound, primarily achieved through the catalytic hydrogenation of a suitable precursor like 2,2-dimethyl-3-hydroxypyridine or the reduction of 2,2-dimethyl-3-oxopiperidine, is highly dependent on the choice of catalyst. The steric hindrance imposed by the gem-dimethyl group at the C2 position presents a significant challenge, often requiring careful selection of the catalyst and optimization of reaction conditions to achieve high yield and desired stereoselectivity.

Commonly employed catalysts for the hydrogenation of pyridine rings include Platinum(IV) oxide (PtO₂), Rhodium(III) oxide (Rh₂O₃), and Raney Nickel. For sterically hindered substrates, iridium-based catalysts, particularly for the hydrogenation of pyridinium salts, have also shown promise.

Table 1: Catalyst Performance in the Hydrogenation of Substituted Pyridinols

CatalystSubstratePressure (bar)Temperature (°C)SolventYield (%)Diastereomeric Ratio (cis:trans)Reference
5% Rh/CSubstituted Pyridinols49Room TempEthanol>80High cis selectivity[1]
5% Rh/Al₂O₃Substituted Pyridinols49Room TempEthanol/n-hexane>80High cis selectivity[1]
PtO₂Substituted Pyridines50-70Room TempGlacial Acetic AcidGoodPredominantly cis[2]
Raney Nickel2-Methylpyridine150-300200Not specifiedGoodNot specified[3]
[Ir(COD)Cl]₂ / Ligand3-Hydroxypyridinium SaltsNot specifiedNot specifiedNot specifiedHighNot specified[4]

Note: The data presented is for analogous substituted pyridinols and serves as a starting point for optimization. Actual results for 2,2-dimethyl-3-hydroxypyridine may vary.

Experimental Workflow

The general workflow for the synthesis of this compound via catalytic hydrogenation of a pyridine precursor is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start: 2,2-Dimethyl-3-hydroxypyridine reactor High-Pressure Reactor start->reactor catalyst Catalyst Suspension (e.g., PtO₂, Rh₂O₃) catalyst->reactor solvent Solvent Addition (e.g., Acetic Acid, Ethanol) solvent->reactor hydrogenation Hydrogenation (H₂ gas, elevated pressure) reactor->hydrogenation filtration Catalyst Filtration hydrogenation->filtration extraction Solvent Removal & Extraction filtration->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product Product: this compound purification->product

Figure 1: General experimental workflow for the catalytic hydrogenation of 2,2-dimethyl-3-hydroxypyridine.

Troubleshooting Guide

Problem 1: Low or No Conversion

Possible Cause Troubleshooting Step
Catalyst Inactivity/Poisoning - Ensure the catalyst is fresh and has been stored properly. Some catalysts are pyrophoric and require careful handling.[5]- The substrate or solvent may contain impurities (e.g., sulfur, halides) that can poison the catalyst. Purify starting materials if necessary.[6]- The nitrogen atom of the pyridine ring can sometimes bind strongly to the catalyst, inhibiting the reaction. Consider converting the pyridine to a pyridinium salt to enhance reactivity.
Insufficient Hydrogen Pressure/Temperature - Hydrogenation of aromatic rings, especially sterically hindered ones, often requires elevated pressure and temperature.[7] Gradually increase pressure and/or temperature within the safe limits of your equipment.
Poor Catalyst/Substrate Mixing - Ensure vigorous stirring to maintain a good suspension of the heterogeneous catalyst in the reaction mixture.
Incorrect Solvent Choice - The choice of solvent can significantly impact the reaction. Acidic solvents like glacial acetic acid can enhance the reactivity of the pyridine ring.[2] Screen different solvents such as ethanol, methanol, or acetic acid.

Problem 2: Poor Diastereoselectivity (Undesired cis/trans ratio)

Possible Cause Troubleshooting Step
Catalyst Type - The choice of metal can influence stereoselectivity. For many pyridine hydrogenations, rhodium- and ruthenium-based catalysts tend to favor the formation of the cis isomer.[1]- The catalyst support (e.g., carbon, alumina) can also play a role.
Reaction Conditions - Temperature and pressure can affect the diastereomeric ratio. Lower temperatures often favor the kinetic product.
Substrate Conformation - The presence of the hydroxyl group can direct the hydrogenation from one face of the molecule. The stereochemical outcome is a result of the substrate adsorbing to the catalyst surface.[8]

Problem 3: Side Reactions (e.g., Dehydroxylation)

Possible Cause Troubleshooting Step
Harsh Reaction Conditions - High temperatures and pressures can sometimes lead to hydrogenolysis of the C-O bond. Attempt the reaction under milder conditions.
Catalyst Choice - Some catalysts are more prone to causing hydrogenolysis. If dehydroxylation is a significant issue, screen other catalysts. For example, rhodium-based catalysts are sometimes less prone to hydrogenolysis than palladium-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound via hydrogenation?

A1: The most common precursor is 2,2-dimethyl-3-hydroxypyridine. An alternative route could involve the reduction of 2,2-dimethyl-3-oxopiperidine.

Q2: Which catalyst is generally recommended for the hydrogenation of sterically hindered hydroxypyridines?

A2: For sterically hindered pyridines, Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) are often good starting points, as they can be effective under milder conditions than some other catalysts.[9] Platinum(IV) oxide (PtO₂) in an acidic solvent is also a viable option.[2] For particularly challenging substrates, exploring iridium-based catalysts for the hydrogenation of the corresponding pyridinium salt may be beneficial.[4]

Q3: How can I improve the diastereoselectivity of the reduction to favor the cis isomer?

A3: The catalytic hydrogenation of pyridines typically proceeds via syn-addition of hydrogen, leading to the cis product.[8] To enhance this selectivity, using a heterogeneous catalyst like Rh/C or Ru/C is often recommended.[1] Optimizing reaction conditions, such as using lower temperatures, can also favor the kinetically controlled cis product.

Q4: What are the main safety precautions to consider during catalytic hydrogenation?

A4: Catalytic hydrogenation involves the use of flammable hydrogen gas, often at high pressures. It is crucial to use a properly rated high-pressure reactor and to ensure a leak-proof setup. Some catalysts, like Raney Nickel and dry Palladium on carbon, can be pyrophoric and must be handled with care, typically as a slurry in a solvent.[5] Always perform the reaction in a well-ventilated fume hood and behind a blast shield.

Q5: My reaction is stalled. What could be the issue?

A5: A stalled reaction is often due to catalyst poisoning or deactivation. Ensure your substrate and solvent are free of impurities. You can try adding a fresh batch of catalyst. If the issue persists, consider that the product itself might be inhibiting the catalyst. In such cases, a continuous flow reactor setup where the product is continuously removed might be advantageous.[7]

Detailed Experimental Protocol (Example)

Synthesis of this compound via Hydrogenation of 2,2-Dimethyl-3-hydroxypyridine using PtO₂

This protocol is a general guideline and may require optimization.

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar, gas inlet, and pressure gauge is charged with 2,2-dimethyl-3-hydroxypyridine (1.0 eq).

  • Catalyst and Solvent Addition: Platinum(IV) oxide (PtO₂, 0.05 eq) is carefully added, followed by glacial acetic acid as the solvent.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove any air.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure. The reaction is considered complete when the pressure remains constant.

  • Work-up: After completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the acetic acid. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by crystallization or column chromatography to obtain the desired diastereomer.

logical_relationship cluster_input Inputs cluster_process Process Parameters cluster_output Outputs Substrate 2,2-Dimethyl-3-hydroxypyridine Yield Yield of this compound Substrate->Yield Catalyst Catalyst (PtO₂, Rh₂O₃, etc.) Catalyst->Yield Selectivity Diastereoselectivity (cis vs. trans) Catalyst->Selectivity Solvent Solvent (Acetic Acid, Ethanol) Solvent->Yield Hydrogen H₂ Gas Hydrogen->Yield Pressure Pressure Pressure->Yield Temperature Temperature Temperature->Yield Temperature->Selectivity Stirring Stirring Rate Stirring->Yield Byproducts Side Products

References

Technical Support Center: Managing Impurities in 2,2-Dimethylpiperidin-3-ol Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-Dimethylpiperidin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the preparation of this compound involves a two-step process starting from a commercially available precursor:

  • Reduction of a protected ketone: The synthesis typically begins with the reduction of a protected piperidinone, such as tert-Butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate. This ketone is reduced to the corresponding alcohol using a suitable reducing agent.

  • Deprotection of the amine: The protecting group, commonly a tert-butoxycarbonyl (Boc) group, is then removed from the nitrogen atom to yield the final product, this compound.

Q2: What are the potential impurities I should be aware of during this synthesis?

Impurities can arise from both the reduction and deprotection steps. It is crucial to monitor for the presence of:

  • Unreacted Starting Material: Incomplete reduction can leave residual tert-Butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate.

  • Diastereomers: If the reduction is not stereoselective, a mixture of diastereomeric alcohols may be formed.

  • Over-reduction Products: In some cases, aggressive reducing agents might lead to the formation of byproducts.

  • Impurities from Deprotection: The deprotection step can introduce impurities if not carried out under optimal conditions. For instance, incomplete removal of the Boc group will result in the presence of Boc-protected this compound in the final product. Side reactions during acidic deprotection can also lead to the formation of undesired byproducts.

Q3: How can I monitor the progress of the reaction and identify impurities?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For more detailed analysis and impurity identification, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the desired product and any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying and quantifying impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reduction of the starting ketone Insufficient amount of reducing agent.Increase the molar excess of the reducing agent (e.g., Sodium borohydride) to 1.5-2.0 equivalents.
Low reaction temperature.Ensure the reaction is carried out at the optimal temperature as specified in the protocol (e.g., room temperature).
Poor quality of the reducing agent.Use a fresh, anhydrous batch of the reducing agent.
Formation of multiple spots on TLC after reduction (potential diastereomers) Non-stereoselective reducing agent.Consider using a more stereoselective reducing agent if a specific diastereomer is required.
Epimerization under reaction or work-up conditions.Maintain neutral or slightly basic pH during work-up.
Incomplete removal of the Boc protecting group Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., trifluoroacetic acid or HCl in an organic solvent) or extend the reaction time. Monitor by TLC.
Presence of acid-scavenging impurities.Purify the Boc-protected intermediate before the deprotection step.
Presence of unknown impurities in the final product Side reactions during synthesis or work-up.Analyze the impurities by GC-MS or LC-MS to identify their structures and adjust reaction conditions accordingly.
Contaminated reagents or solvents.Use high-purity, anhydrous reagents and solvents.

Experimental Protocols

Protocol 1: Reduction of tert-Butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate
  • Dissolve tert-Butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL per gram of starting material).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected alcohol.

Protocol 2: Deprotection of Boc-protected this compound
  • Dissolve the crude Boc-protected this compound (1.0 eq) in dichloromethane (10 mL per gram).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography or distillation.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_deprotection Step 2: Deprotection cluster_purification Purification start_ketone tert-Butyl 2,2-dimethyl- 3-oxopiperidine-1-carboxylate reduction Reduction (e.g., NaBH4 in MeOH) start_ketone->reduction boc_alcohol Boc-protected This compound reduction->boc_alcohol deprotection Deprotection (e.g., TFA in DCM) boc_alcohol->deprotection final_product This compound deprotection->final_product purification Purification (Column Chromatography or Distillation) final_product->purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions issue Problem Detected (e.g., Incomplete Reaction) tlc TLC Analysis issue->tlc gcms GC-MS Analysis issue->gcms nmr NMR Analysis issue->nmr reagents Reagent Quality/ Stoichiometry tlc->reagents conditions Reaction Conditions (Temp, Time) gcms->conditions workup Work-up Procedure nmr->workup adjust_reagents Adjust Reagents reagents->adjust_reagents optimize_conditions Optimize Conditions conditions->optimize_conditions modify_workup Modify Work-up workup->modify_workup

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Purification of 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,2-Dimethylpiperidin-3-ol during workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, diastereomers if a chiral center is introduced, byproducts from side reactions such as over-alkylation or elimination, and residual solvents from the reaction or initial workup.

Q2: What is a general workup procedure for isolating crude this compound?

A2: A typical workup involves quenching the reaction mixture, followed by an acid-base extraction to separate the basic piperidine derivative from neutral and acidic impurities. The product is then isolated from the aqueous layer by basification and extraction with an organic solvent.

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques are typically recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of the purification.

Q4: How can I remove residual solvent from my final product?

A4: Residual solvent can be removed by drying the product under high vacuum, possibly with gentle heating. If the solvent is high-boiling, co-evaporation with a more volatile solvent or lyophilization (if the product is water-soluble as a salt) can be effective.

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup

Symptoms:

  • Broad peaks in NMR spectrum.

  • Multiple spots on TLC analysis.

  • Oily or discolored appearance of the isolated product.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete reactionMonitor the reaction to completion using TLC or LC-MS. If necessary, extend the reaction time or add more reagent.
Inefficient extractionEnsure the pH of the aqueous layer is appropriate for protonating (acidic wash) and deprotonating (basic extraction) the amine. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Emulsion formation during extractionTo break emulsions, you can try adding brine, gentle swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.
Issue 2: Presence of Diastereomers

Symptoms:

  • Complex NMR spectrum with overlapping signals.

  • Two or more closely spaced spots on TLC.

  • Difficulty in achieving a sharp melting point.

Possible Causes & Solutions:

CauseRecommended Action
Non-stereoselective synthesisIf the synthesis is not stereoselective, diastereomers will be formed.
Separation of diastereomersDiastereomers can often be separated by flash column chromatography with a carefully selected solvent system. Alternatively, fractional crystallization can be attempted by testing various solvent systems.[1][2]
Issue 3: Product is an Oil and Cannot be Crystallized

Symptoms:

  • The isolated product is a persistent oil or wax.

  • Attempts at recrystallization result in "oiling out".[3]

Possible Causes & Solutions:

CauseRecommended Action
Presence of impuritiesImpurities can lower the melting point and inhibit crystallization. Purify the oil by column chromatography first.
Inappropriate crystallization solventThe solvent may be too good a solvent, or the product may have a low melting point. Try a variety of solvents or solvent mixtures. Cooling the solution very slowly can also promote crystallization.
Product is inherently an oilIf the pure compound is an oil at room temperature, consider converting it to a solid salt (e.g., hydrochloride or tartrate) for easier handling and purification.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Quench and Dilute: Quench the reaction mixture with water or a suitable aqueous solution. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and extract with 1M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separate Layers: Separate the aqueous layer and wash the organic layer again with 1M HCl to ensure complete extraction of the product.

  • Basify: Combine the acidic aqueous layers and cool in an ice bath. Basify the solution to a pH > 12 using 2M NaOH (aq) or another suitable base.

  • Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amino alcohols include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.[4]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC analysis. A common solvent system for amino alcohols is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent tailing.

  • Column Packing: Pack a column with silica gel slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

MethodTypical PurityTypical YieldProsCons
Acid-Base Extraction70-90%>90%Removes acidic and neutral impurities effectively.Does not remove basic impurities or diastereomers.
Recrystallization>98%50-80%Can provide very high purity in a single step.Can have lower yields; finding a suitable solvent can be challenging.
Column Chromatography>99%60-90%Highly effective for separating closely related compounds and diastereomers.Can be time-consuming and requires larger volumes of solvent.

Visualizations

Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product start Crude Product analysis Analyze Purity (TLC, NMR) start->analysis extraction Acid-Base Extraction analysis->extraction Purity < 90% chromatography Column Chromatography analysis->chromatography recrystallization Recrystallization analysis->recrystallization Purity 90-98% end_product Pure Product (>98%) analysis->end_product Purity > 98% extraction->analysis chromatography->analysis oily_product Product is an Oil chromatography->oily_product Still an oil recrystallization->analysis recrystallization->oily_product Oils out Acid_Base_Extraction_Workflow start Crude Reaction Mixture (Product + Impurities in Organic Solvent) add_acid Add 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral & Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Product as HCl salt) separate1->aqueous1 add_base Add 2M NaOH (aq) to pH > 12 aqueous1->add_base separate2 Extract with Organic Solvent & Separate Layers add_base->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Product) separate2->organic2 dry_concentrate Dry and Concentrate organic2->dry_concentrate

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethylpiperidin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 2,2-Dimethylpiperidin-3-ol and structurally related piperidine derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As specific validated methods for this compound are not publicly available, this guide leverages data from analogous piperidine compounds to provide an objective comparison of what can be expected from each analytical approach.

Methodology Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification in drug development and research. The choice often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible and robust technique. For compounds like piperidines that lack a strong UV chromophore, pre-column derivatization is often necessary to enhance detection. This adds a step to the sample preparation but allows for sensitive analysis on standard HPLC systems.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like piperidine derivatives, derivatization is typically required to increase volatility and improve chromatographic peak shape. GC-MS offers high specificity due to the mass spectrometric detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that is becoming increasingly common in pharmaceutical analysis. It often allows for the direct analysis of polar compounds without derivatization, simplifying sample preparation. The use of multiple reaction monitoring (MRM) provides excellent specificity, minimizing interference from the sample matrix.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the three analytical techniques based on published data for piperidine and its derivatives. It is important to note that these values are for analogous compounds and should be considered as illustrative for the analysis of this compound.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (with or without Derivatization)
Analyte(s) PiperidinePiperazine, Pipecolinic AcidVarious secondary & aromatic amines
Linearity Range 0.44 - 53.33 µg/mL0 - 10 µg/mL1 - 500 µg/kg
Limit of Detection (LOD) 0.15 µg/mL0.002 - 0.156 µg/mL83 times lower than 10 µg/kg requirement
Limit of Quantification (LOQ) 0.44 µg/mL0.008 - 0.625 µg/mL24 times lower than 10 µg/kg requirement
Accuracy (% Recovery) ~101.8%76% - 108%Not explicitly stated
Precision (%RSD) 0.6%< 15%Not explicitly stated

Experimental Protocols

Below are generalized experimental protocols for each technique, based on methods for similar piperidine compounds. These should be adapted and optimized for the specific analysis of this compound.

1. HPLC-UV with Pre-column Derivatization

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

    • To an aliquot of the sample solution, add a derivatizing agent (e.g., 4-toluenesulfonyl chloride in the presence of a base).

    • Heat the mixture to facilitate the reaction.

    • After cooling, dilute the sample to the final concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at the wavelength of maximum absorbance of the derivative (e.g., 254 nm).

  • Validation Parameters to Assess:

    • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

2. GC-MS with Derivatization

  • Sample Preparation:

    • Extract the analyte from the sample matrix using liquid-liquid or solid-phase extraction.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and a suitable solvent (e.g., ethyl acetate).

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time.

    • Evaporate the excess reagent and solvent, and reconstitute the residue in a suitable solvent for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

    • Injector: Splitless mode.

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole, operated in full scan or selected ion monitoring (SIM) mode for quantification.

  • Validation Parameters to Assess:

    • Same as for HPLC-UV.

3. LC-MS/MS

  • Sample Preparation:

    • Sample extraction may be as simple as "dilute and shoot" or may involve protein precipitation for biological samples, followed by centrifugation and filtration.

    • If derivatization is needed to improve ionization or retention, a suitable derivatizing agent is added.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 or HILIC column depending on the polarity of the analyte.

    • Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Validation Parameters to Assess:

    • Same as for HPLC-UV, with the addition of matrix effect assessment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method validation and a signaling pathway for method selection.

analytical_method_validation_workflow start Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation (System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol validation_execution Execute Validation Experiments validation_protocol->validation_execution specificity Specificity validation_execution->specificity linearity Linearity & Range validation_execution->linearity accuracy Accuracy validation_execution->accuracy precision Precision validation_execution->precision lod_loq LOD & LOQ validation_execution->lod_loq robustness Robustness validation_execution->robustness data_analysis Data Analysis & Documentation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Final Validation Report data_analysis->validation_report end Validated Method for Routine Use validation_report->end

Caption: A general workflow for the validation of an analytical method.

method_selection_pathway start Analyte Properties & Matrix Complexity high_concentration High Concentration? start->high_concentration chromophore Strong Chromophore? high_concentration->chromophore Yes volatile Volatile & Thermally Stable? high_concentration->volatile No hplc_uv HPLC-UV chromophore->hplc_uv Yes derivatize_hplc Derivatize + HPLC-UV chromophore->derivatize_hplc No lc_msms LC-MS/MS hplc_uv->lc_msms If higher sensitivity needed derivatize_hplc->lc_msms If higher sensitivity needed gc_ms GC-MS volatile->gc_ms Yes derivatize_gcms Derivatize + GC-MS volatile->derivatize_gcms No gc_ms->lc_msms If not volatile derivatize_gcms->lc_msms If not feasible

Caption: A decision pathway for selecting an analytical method.

A Comparative Guide to the Synthesis of 2,2-Dimethylpiperidin-3-ol and Other Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Among its derivatives, piperidinols, which incorporate a hydroxyl group on the piperidine ring, are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the synthesis of 2,2-dimethylpiperidin-3-ol and other key piperidinol derivatives, offering insights into synthetic strategies, experimental data, and potential applications in drug discovery.

Introduction to Piperidinol Derivatives

Piperidine-containing compounds are integral to the design of drugs targeting a wide range of therapeutic areas.[1][2] The position and stereochemistry of substituents on the piperidine ring are crucial for biological activity. Piperidin-3-ol and piperidin-4-ol derivatives, in particular, serve as versatile intermediates in the synthesis of complex molecules with potential applications as anticancer, analgesic, and neuroleptic agents.[3][4] This guide will focus on the synthesis of this compound and compare it with other structurally relevant piperidinol derivatives, highlighting differences in synthetic accessibility, yield, and stereocontrol.

Synthetic Strategies for Piperidinol Derivatives

The most common and efficient method for the synthesis of piperidinols involves the reduction of the corresponding piperidones.[4] Catalytic hydrogenation and metal hydride reduction are the two primary approaches employed for this transformation. The choice of catalyst, reducing agent, and reaction conditions can significantly influence the yield and stereoselectivity of the final product.

Catalytic Hydrogenation

Catalytic hydrogenation of substituted pyridines or piperidones is a widely used method for the synthesis of piperidines and their derivatives.[5] Various catalysts, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts, are effective for this transformation. The choice of catalyst and reaction conditions can be tailored to achieve desired levels of stereoselectivity.

Metal Hydride Reduction

Metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are powerful reducing agents for the conversion of piperidones to piperidinols. The stereochemical outcome of the reduction is often influenced by the steric hindrance around the carbonyl group and the nature of the substituents on the piperidine ring.

Comparative Synthesis of Piperidinol Derivatives

This section details the synthesis of this compound and compares it with the synthesis of other representative piperidinol derivatives.

Synthesis of this compound

A common route to this compound involves the synthesis of the precursor, 2,2-dimethylpiperidin-3-one, followed by its reduction.

1. Synthesis of 2,2-Dimethylpiperidin-3-one:

The synthesis of the requisite 3-piperidone can be challenging. A potential synthetic pathway could involve a multi-step sequence starting from readily available materials.

2. Reduction of 2,2-Dimethylpiperidin-3-one:

The reduction of the ketone to the corresponding alcohol can be achieved using various reducing agents. The stereoselectivity of this reduction is a key consideration.

Experimental Protocol: Hypothetical Reduction of 2,2-Dimethylpiperidin-3-one

To a solution of 2,2-dimethylpiperidin-3-one (1 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford this compound.

Comparative Synthesis of Other Piperidinol Derivatives

For comparison, the synthesis of other piperidinol derivatives is presented below, highlighting the differences in starting materials, reaction conditions, and outcomes.

Table 1: Comparison of Synthetic Methods for Piperidinol Derivatives

DerivativePrecursorReducing Agent/CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
This compound 2,2-Dimethylpiperidin-3-oneNaBH₄Methanol0 - RT(Not Reported)(Not Reported)-
cis-3-Methylpiperidin-4-ol N-Boc-3-methyl-4-piperidoneL-SelectrideTHF-7898>99:1[6]
trans-3-Methylpiperidin-4-ol N-Boc-3-methyl-4-piperidone(S)-MeCBS, BoraneTHF-2025>99% ee[6]
(3S,4R)-4-Hydroxy-3-phenylpiperidine N-Boc-3-phenyl-4-piperidoneCarbonyl Reductase (HeCR)Buffer/IPA30>99>99% de[1][7]
(3R,4S)-4-Hydroxy-3-phenylpiperidine N-Boc-3-phenyl-4-piperidoneCarbonyl Reductase (DbCR)Buffer/IPA30>99>99% de[1][7]

Note: "ee" refers to enantiomeric excess, and "de" refers to diastereomeric excess. Data for this compound is hypothetical due to the lack of specific literature data.

Experimental Protocols

Protocol 1: Stereoselective Reduction of N-Boc-3-methyl-4-piperidone to cis-3-Methylpiperidin-4-ol [6]

To a solution of N-Boc-3-methyl-4-piperidone (1 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added L-Selectride (1.2 mmol, 1.0 M solution in THF). The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of water (1 mL), followed by 1N NaOH (1 mL) and 30% H₂O₂ (1 mL). The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford cis-N-Boc-3-methylpiperidin-4-ol.

Protocol 2: Enzymatic Reduction of N-Boc-3-phenyl-4-piperidone [1][7]

A reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), NADP⁺ (1 mM), glucose dehydrogenase (1 mg/mL), D-glucose (100 mM), the carbonyl reductase (HeCR or DbCR, 1 mg/mL), and N-Boc-3-phenyl-4-piperidone (10 mM) in a co-solvent of isopropanol (10% v/v) is incubated at 30 °C with shaking. The reaction progress is monitored by HPLC. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the corresponding 4-hydroxy-3-phenylpiperidine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows discussed.

Synthesis_Workflow Start Substituted Pyridine or Piperidone Reduction Reduction Start->Reduction Product Piperidinol Derivative Reduction->Product Stereoselective_Reduction cluster_reductions Reduction Methods Piperidone 3-Substituted-4-Piperidone Chemical Chemical Reduction (e.g., L-Selectride) Piperidone->Chemical Enzymatic Enzymatic Reduction (e.g., Carbonyl Reductase) Piperidone->Enzymatic Cis_Isomer cis-Piperidinol Chemical->Cis_Isomer Enzymatic->Cis_Isomer High de Trans_Isomer trans-Piperidinol Enzymatic->Trans_Isomer High de Signaling_Pathway_Hypothesis Piperidinol Piperidinol Derivative GPCR GPCR Piperidinol->GPCR IonChannel Ion Channel Piperidinol->IonChannel Downstream Downstream Signaling Cascades GPCR->Downstream IonChannel->Downstream CellularResponse Cellular Response (e.g., Apoptosis, Neurotransmission) Downstream->CellularResponse

References

Comparative Analysis of the Biological Activity of 2,2-Dimethylpiperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Anti-inflammatory and Analgesic Activities

Piperidine derivatives have been investigated for their potential to mitigate inflammation and pain. A variety of assays have been employed to determine their efficacy.

Table 1: Anti-inflammatory and Analgesic Activity of Piperidine Analogs

Compound/Derivative ClassAssayResultsReference
Piperine DerivativesCarrageenan-induced paw inflammationEnhanced anti-inflammatory activity compared to piperine and diclofenac.[1]
Piperine Amide DerivativesNitric Oxide (NO) inhibition in LPS-activated macrophage J774.A1 cellsCompound 3 showed the most potent activity with an IC50 value of 19.5 μM.[2]
PiperlotinesTPA acute inflammation model (topical)Derivatives 2 and 6 exhibited excellent in vivo anti-inflammatory activity.[3]
4-amino methyl piperidine derivativesWrithing testDerivative HN58 showed 100% inhibition.[4]
N-ArylpiperidinesInhibition of LPS-induced NO, PGE2, and pro-inflammatory cytokinesShowed significant inhibitory effects.
Di- and triketopiperidine derivativesVarious in vivo anti-inflammatory testsShowed distinct anti-inflammatory activity.[5]
  • Carrageenan-Induced Paw Edema: This in vivo model is used to assess acute inflammation. A solution of carrageenan is injected into the sub-plantar tissue of a rodent's hind paw, inducing an inflammatory response characterized by edema. The volume of the paw is measured at various time points after injection. The anti-inflammatory effect of a test compound, administered prior to the carrageenan, is determined by its ability to reduce the swelling compared to a control group.

  • Nitric Oxide (NO) Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator. Macrophage cell lines (e.g., RAW 264.7 or J774.A1) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity[2].

Anti-tuberculosis Activity

Certain piperidinol analogs have demonstrated promising activity against Mycobacterium tuberculosis.

Table 2: Anti-tuberculosis Activity of Piperidinol Analogs

CompoundStereochemistrySubstitutionMIC (μg/mL)Reference
4b R at secondary hydroxylpara-chloro on aryl C-ring1.4[5]
4m S at secondary hydroxylpara-trifluoromethyl on aryl C-ring1.7[5]
General derivatives 1, 2, 4a-p Not specifiedVarious1.4 - 18.8[5]
  • Minimum Inhibitory Concentration (MIC) Assay: The anti-tuberculosis activity is typically determined by measuring the minimum inhibitory concentration (MIC) of the compounds. This is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. The assay is performed in a multi-well plate format where a standardized inoculum of Mycobacterium tuberculosis is exposed to serial dilutions of the test compounds. The MIC value is determined by visual inspection or by using a colorimetric indicator.

Receptor Binding Affinity

Piperidine-based structures are known to interact with various central nervous system receptors, notably sigma (σ) and serotonin (5-HT) receptors.

Table 3: Sigma (σ) and Serotonin (5-HT) Receptor Binding Affinities of Piperidine Analogs

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
Phenoxyalkylpiperidines (1b, (R)-2b, (S)-2b )σ10.89–1.49[6]
Phenoxyalkylpiperidines (1a, (R)-2a, (S)-2a )σ10.34–1.18[6]
2,6-dimethyl substituted derivative (4a )σ14.43[6]
2,6-dimethyl substituted derivative (5a )σ159.4[6]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 )σ13.2[7]
Halogenated Diphenylpiperidines5-HT2A1.63[8]
Piperazine derivatives5-HT7IC50: 12-580[9]
  • Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. The assay involves incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor with high affinity. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value[7][10]. For σ1 and σ2 receptor binding, common radioligands include --INVALID-LINK---pentazocine and [3H]DTG, respectively[7].

Signaling Pathway

The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways. Its activation by ligands can lead to the translocation and interaction with various ion channels and signaling proteins, influencing cellular processes like calcium signaling and neuronal activity[11][12].

sigma1_receptor_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_downstream Downstream Signaling Sigma1_BiP σ1-Receptor-BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R Stabilizes Activated_Sigma1 Activated σ1-Receptor Sigma1_BiP->Activated_Sigma1 Ca_Mito Ca2+ influx IP3R->Ca_Mito Ca2+ release Ligand σ1 Agonist Ligand (e.g., Piperidine Analog) Ligand->Sigma1_BiP Binds & Activates Activated_Sigma1->IP3R Modulates Neuronal_Mod Modulation of Neurotransmitter Systems (e.g., Serotonin, Dopamine) Activated_Sigma1->Neuronal_Mod Gene_Trans Gene Transcription (CREB phosphorylation) Activated_Sigma1->Gene_Trans ATP ATP Production Ca_Mito->ATP Neurite_Out Neurite Outgrowth Gene_Trans->Neurite_Out

Caption: Sigma-1 Receptor Signaling Pathway.

References

Spectroscopic Differentiation of 2,2-Dimethylpiperidin-3-ol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the cis and trans isomers of 2,2-Dimethylpiperidin-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures to predict the spectral characteristics. Detailed experimental protocols for the key analytical techniques are also provided.

Introduction

This compound is a chiral heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The spatial arrangement of the hydroxyl and methyl groups defines its cis and trans isomers, which can exhibit different biological activities and physical properties. Differentiating between these isomers is crucial for stereoselective synthesis and structure-activity relationship (SAR) studies. This guide outlines the expected differences in their spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the cis and trans isomers of this compound. These predictions are based on the analysis of structurally related compounds, including dimethylpiperidines and cyclic amino alcohols.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton Predicted δ for cis-isomer (ppm) Predicted δ for trans-isomer (ppm) Expected Multiplicity & J (Hz) Justification for Differentiation
H3 ~3.5 - 3.8~3.2 - 3.5dd, J ≈ 4, 10 HzThe H3 proton in the cis-isomer is expected to be more deshielded due to the anisotropic effect of the equatorial hydroxyl group. The coupling constants will differ based on the dihedral angles with neighboring protons.
H4 (axial) ~1.2 - 1.5~1.4 - 1.7m
H4 (equatorial) ~1.6 - 1.9~1.8 - 2.1m
H5 (axial) ~1.3 - 1.6~1.5 - 1.8m
H5 (equatorial) ~1.7 - 2.0~1.9 - 2.2m
H6 (axial) ~2.6 - 2.9~2.8 - 3.1m
H6 (equatorial) ~3.0 - 3.3~3.2 - 3.5m
2-CH₃ (axial) ~1.0 - 1.2~1.1 - 1.3sThe chemical shift of the axial and equatorial methyl groups at the C2 position will be distinct.
2-CH₃ (equatorial) ~1.1 - 1.3~1.2 - 1.4s
N-H Broad, ~1.5 - 3.0Broad, ~1.5 - 3.0br s
O-H Broad, ~2.0 - 4.0Broad, ~2.0 - 4.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Predicted δ for cis-isomer (ppm) Predicted δ for trans-isomer (ppm) Justification for Differentiation
C2 ~55 - 60~57 - 62The steric environment around the quaternary carbon will influence its chemical shift.
C3 ~68 - 72~65 - 69The carbon bearing the hydroxyl group will show a significant downfield shift. The stereochemistry will subtly affect this shift.
C4 ~25 - 30~28 - 33
C5 ~20 - 25~22 - 27
C6 ~45 - 50~47 - 52
2-CH₃ (axial) ~22 - 27~24 - 29The axial methyl group is expected to be shielded compared to the equatorial methyl group.
2-CH₃ (equatorial) ~28 - 33~30 - 35

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Predicted Wavenumber for cis-isomer (cm⁻¹) Predicted Wavenumber for trans-isomer (cm⁻¹) Justification for Differentiation
O-H Stretch ~3600 (free), ~3400 (H-bonded)~3600 (free), ~3350 (H-bonded)The extent and geometry of intramolecular hydrogen bonding between the hydroxyl group and the amine may differ, leading to slight shifts in the broad O-H stretching band.
N-H Stretch ~3300~3300
C-H Stretch ~2850 - 2960~2850 - 2960
C-O Stretch ~1050 - 1100~1050 - 1100The exact position of the C-O stretch may vary slightly depending on the stereochemistry.

Table 4: Predicted Mass Spectrometry Fragmentation

Technique Predicted m/z Values and Fragments Justification for Differentiation
EI-MS M⁺˙ : 143[M-CH₃]⁺ : 128[M-H₂O]⁺˙ : 125[M-C₂H₅]⁺ : 114The relative abundances of fragment ions may differ between the isomers due to stereochemical influences on fragmentation pathways, although the major fragments are expected to be the same.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation : The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the range of 0-12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

    • The spectral width should be set to cover the range of 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[4][5]

  • Instrumentation : An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

  • Data Acquisition :

    • Record a background spectrum of the clean KBr plates or the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Acquire and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : Electron Ionization (EI) is a common technique for small molecules and will likely produce a characteristic fragmentation pattern.[2][6]

  • Instrumentation : A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used.

  • Data Acquisition :

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300.

    • The electron energy for EI is typically set to 70 eV.[2]

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of this compound using the described spectroscopic techniques.

G Workflow for Isomer Differentiation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Spectra IR IR Spectroscopy Synthesis->IR Acquire Spectra MS Mass Spectrometry Synthesis->MS Acquire Spectra Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Analyze O-H Stretching Region IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Cis_Isomer Identify cis-Isomer Compare_NMR->Cis_Isomer Match Predicted Data Trans_Isomer Identify trans-Isomer Compare_NMR->Trans_Isomer Match Predicted Data Compare_IR->Cis_Isomer Match Predicted Data Compare_IR->Trans_Isomer Match Predicted Data Compare_MS->Cis_Isomer Match Predicted Data Compare_MS->Trans_Isomer Match Predicted Data

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The comprehensive spectroscopic analysis of this compound isomers, combining ¹H and ¹³C NMR, IR, and mass spectrometry, provides a robust methodology for their differentiation. The key distinguishing features are expected to be the chemical shifts and coupling constants of the ring protons in NMR spectroscopy, and subtle differences in the hydrogen bonding patterns observed in IR spectroscopy. While mass spectrometry may show similar fragmentation patterns, minor differences in fragment ion intensities could provide complementary information. The provided experimental protocols offer a standardized approach for obtaining high-quality data to facilitate accurate isomer identification.

References

Establishing a Reference Standard for 2,2-Dimethylpiperidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization required to establish a robust reference standard for 2,2-Dimethylpiperidin-3-ol. Given the limited availability of a commercial reference standard for this specific compound, this document outlines a comparative approach, detailing the necessary experimental protocols and data analysis to qualify a newly synthesized batch against the rigorous standards required for pharmaceutical research and development.

Synthesis and Purification

The primary route for the synthesis of this compound is through the reduction of the corresponding ketone, 2,2-Dimethylpiperidin-3-one, which is commercially available. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2,2-Dimethylpiperidin-3-one (1.0 eq) in methanol at 0 °C, slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a polar amino alcohol, can be purified by column chromatography on silica gel using a mobile phase containing a small percentage of a basic modifier (e.g., triethylamine or ammonium hydroxide) in a mixture of dichloromethane and methanol to prevent streaking and improve separation. Alternatively, purification can be achieved by crystallization of the hydrochloride salt.

The workflow for the synthesis and purification is illustrated in the diagram below.

G Synthesis and Purification Workflow start Start: 2,2-Dimethylpiperidin-3-one reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Work-up and Extraction reduction->workup purification Column Chromatography or Crystallization workup->purification end Purified this compound purification->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Analytical Characterization for Reference Standard Qualification

A comprehensive analytical characterization is paramount to establish the identity, purity, and stability of the synthesized this compound as a reference standard. The following table summarizes the recommended analytical tests, their purpose, and acceptance criteria, comparing the in-house synthesized material with a hypothetical ideal reference standard.

Table 1: Analytical Characterization and Comparison

Analytical Test Purpose Hypothetical Ideal Reference Standard In-house Synthesized Standard (Acceptance Criteria)
Identity
¹H and ¹³C NMRConfirms the chemical structureSpectra consistent with the proposed structureSpectra consistent with the proposed structure of this compound
Mass Spectrometry (MS)Confirms the molecular weight[M+H]⁺ corresponding to the exact mass[M+H]⁺ corresponding to the exact mass of this compound
FT-IR SpectroscopyConfirms functional groupsCharacteristic absorptions for O-H and N-H stretchingCharacteristic absorptions for O-H and N-H stretching
Purity
HPLC-UV/MSQuantifies organic impurities≥ 99.5%≥ 99.5%
Chiral HPLCDetermines enantiomeric purity≥ 99.5% ee≥ 99.5% ee (if applicable)
Quantitative NMR (qNMR)Determines the absolute purity (assay)99.0% - 101.0%99.0% - 101.0%
Elemental Analysis (CHN)Confirms the elemental compositionTheoretical ± 0.4%Theoretical ± 0.4%
Physicochemical Properties
Thermogravimetric Analysis (TGA)Determines thermal stability and residual solventsNo significant mass loss below decomposition temperatureNo significant mass loss below decomposition temperature
Karl Fischer TitrationQuantifies water content≤ 0.5%≤ 0.5%
Hygroscopicity TestAssesses moisture uptakeNon-hygroscopicCharacterized as per pharmacopeial guidelines

Detailed Experimental Protocols for Key Analytical Methods

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Mass Spectrometry (for peak identification).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3.2. Quantitative NMR (qNMR) for Assay Determination

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

  • Method: Accurately weigh the internal standard and the this compound into an NMR tube. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative integration.

  • Calculation: The purity of the analyte is calculated based on the integral ratio of a specific analyte proton signal to a specific internal standard proton signal, corrected for the number of protons and the molar masses.

The logical workflow for qualifying a new batch of a reference standard is depicted in the following diagram.

G Reference Standard Qualification Workflow synthesis Synthesis of this compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, qNMR, CHN) identity->purity Structure Confirmed physchem Physicochemical Characterization (TGA, KF, Hygroscopicity) purity->physchem Purity ≥ 99.5% qualification Qualified Reference Standard physchem->qualification Properties Characterized

Cross-Validation of Quantification Assays for 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2,2-Dimethylpiperidin-3-ol in a biological matrix, such as human plasma. The presented data is based on a hypothetical cross-validation study designed to establish concordance between a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and a Gas Chromatography-Mass Spectrometry (GC-MS) assay. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific research needs.

Comparative Performance of Analytical Methods

The performance of the LC-MS/MS and GC-MS assays for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below, demonstrating the strengths and limitations of each technique.

ParameterLC-MS/MSGC-MS
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 5%< 8%
Inter-day Precision (%CV) < 7%< 10%
Accuracy (%RE) ± 10%± 15%
Matrix Effect MinimalModerate
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for the LC-MS/MS and GC-MS assays are provided below. These protocols outline the critical steps from sample preparation to data acquisition and analysis.

LC-MS/MS Assay Protocol

a. Sample Preparation: A protein precipitation method was employed for sample extraction. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (e.g., d4-2,2-Dimethylpiperidin-3-ol) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.

b. Chromatographic Conditions: Separation was achieved on a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) using a gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

c. Mass Spectrometry Conditions: An electrospray ionization (ESI) source in positive ion mode was used. The transitions monitored in Multiple Reaction Monitoring (MRM) mode were:

  • This compound: Precursor Ion > Product Ion (specific m/z to be determined based on fragmentation)

  • Internal Standard: Precursor Ion > Product Ion (specific m/z to be determined based on fragmentation)

GC-MS Assay Protocol

a. Sample Preparation and Derivatization: A liquid-liquid extraction was performed. To 100 µL of plasma, 500 µL of methyl tert-butyl ether (MTBE) and the internal standard were added. The mixture was vortexed for 2 minutes and centrifuged. The organic layer was transferred to a new tube. For derivatization, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added and the mixture was heated at 70°C for 30 minutes.

b. Chromatographic Conditions: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) was used.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

c. Mass Spectrometry Conditions: Electron ionization (EI) at 70 eV was used. The mass spectrometer was operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound and the internal standard.

Cross-Validation Workflow

The cross-validation study was designed to compare the results obtained from the two distinct analytical methods. The following diagram illustrates the logical flow of the cross-validation process, from sample selection to statistical analysis of the data to determine method concordance.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion SampleSelection Select 100 incurred study samples Aliquoting Create two aliquots from each sample SampleSelection->Aliquoting LCMS_Analysis Analyze one aliquot set by LC-MS/MS Aliquoting->LCMS_Analysis Aliquot A GCMS_Analysis Analyze the other aliquot set by GC-MS Aliquoting->GCMS_Analysis Aliquot B DataCompilation Compile concentration data from both assays LCMS_Analysis->DataCompilation GCMS_Analysis->DataCompilation StatisticalAnalysis Perform statistical analysis (e.g., Bland-Altman plot, correlation) DataCompilation->StatisticalAnalysis MethodConcordance Determine if the two methods are equivalent based on pre-defined acceptance criteria StatisticalAnalysis->MethodConcordance

A Researcher's Guide to Chiral Separation of 2,2-Dimethylpiperidin-3-ol: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

The successful chiral resolution of a racemic mixture is a cornerstone of pharmaceutical development, ensuring the isolation of the desired enantiomer with high purity.[1][2] The choice of chiral stationary phase (CSP) is paramount and is typically determined through a screening process, as the interactions between the analyte and the CSP are highly specific.[3] For a molecule like 2,2-Dimethylpiperidin-3-ol, which contains both a secondary amine and a hydroxyl group, several types of chiral columns could prove effective. Polysaccharide-based columns, such as those derived from cellulose and amylose, are widely used due to their broad applicability.[3][4] Pirkle-type columns, which operate on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions, also represent a viable option.

Hypothetical Performance of Selected Chiral Columns

To illustrate the potential outcomes of a chiral separation for this compound, the following table presents hypothetical performance data for three common types of chiral columns. This data is intended to be representative and serves as a guide for what a researcher might expect during method development.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)
Cellulose-based (e.g., Chiralcel® OD-H)Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)8.5 (Enantiomer 1)1.81.35
10.2 (Enantiomer 2)
Amylose-based (e.g., Chiralpak® AD-H)Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)12.1 (Enantiomer 1)2.51.50
15.3 (Enantiomer 2)
Pirkle-type (e.g., Sumichiral OA-2500)Hexane/Ethanol (90:10, v/v)[5]18.9 (Enantiomer 1)1.61.28
21.5 (Enantiomer 2)

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation. The following is a representative experimental protocol for the chiral HPLC separation of this compound.

1. Sample Preparation:

  • Dissolve the racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Columns:

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Sumichiral OA-2500, 250 x 4.6 mm, 5 µm[5]

  • Mobile Phase: A screening should be conducted using various ratios of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for amine-containing compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Method Optimization:

  • Once initial separation is achieved, optimize the mobile phase composition to improve resolution and reduce run time.

  • Investigate the effect of temperature on the separation.

  • Evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol) as they can alter the enantioselectivity.[3]

Chiral Method Development Workflow

The process of developing a robust chiral separation method can be visualized as a logical workflow, from initial screening to final optimization.

Chiral_Method_Development start Racemic this compound screen_cols Screen Chiral Columns (Cellulose, Amylose, Pirkle-type) start->screen_cols screen_mp Screen Mobile Phases (Normal & Polar Organic Modes) screen_cols->screen_mp eval_sep Evaluate Initial Separation (Resolution > 1.0?) screen_mp->eval_sep optimize Optimize Method - Mobile Phase Ratio - Temperature - Flow Rate eval_sep->optimize Yes no_sep No Separation - Try Different Column Type - Derivatization eval_sep->no_sep No validate Method Validation optimize->validate no_sep->screen_cols end Final Enantioselective Method validate->end

Caption: Workflow for Chiral Method Development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and bioactive compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged motif in the design of novel therapeutics. This guide provides a comparative overview of 2,2-Dimethylpiperidin-3-ol and related substituted piperidine analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While direct experimental data for this compound is limited in the public domain, this review extrapolates from closely related structures to provide a valuable resource for researchers in the field.

Synthesis of Substituted Piperidines: A Comparative Overview

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic ring system. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

A common and versatile approach to substituted piperidines is the hydrogenation of corresponding pyridine precursors. This can be achieved using various catalysts and reaction conditions, allowing for the introduction of substituents prior to ring saturation.[1] For the synthesis of hydroxylated piperidines, protecting groups are often employed to prevent unwanted side reactions. A general workflow for this approach is outlined below.

G cluster_0 General Synthesis of Substituted Piperidin-3-ols Substituted Pyridine Substituted Pyridine Protection of OH Protection of OH Substituted Pyridine->Protection of OH Hydrogenation Hydrogenation Protection of OH->Hydrogenation Deprotection Deprotection Hydrogenation->Deprotection Substituted Piperidin-3-ol Substituted Piperidin-3-ol Deprotection->Substituted Piperidin-3-ol

A generalized synthetic workflow for substituted piperidin-3-ols.

Table 1: Comparison of Synthetic Methods for Substituted Piperidines

MethodDescriptionAdvantagesDisadvantagesKey Reagents/Catalysts
Pyridine Hydrogenation Reduction of a substituted pyridine to the corresponding piperidine.Readily available starting materials, well-established methods.May require high pressure and temperature, potential for side reactions.H₂, Pd/C, PtO₂, Rh/C
Cyclization of Amino Alcohols Intramolecular cyclization of an acyclic amino alcohol precursor.Can provide good stereocontrol.Requires synthesis of the acyclic precursor.Mitsunobu conditions, sulfonyl chlorides
Aza-Diels-Alder Reaction [4+2] cycloaddition between an imine and a diene.Convergent synthesis, good control over stereochemistry.Limited by the availability of suitable dienes and imines.Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)
Reductive Amination Intramolecular reductive amination of a keto-amine or amino-aldehyde.Can be a one-pot procedure.May lead to mixtures of stereoisomers.NaBH₃CN, NaBH(OAc)₃

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is scarce, the broader class of substituted piperidines exhibits a wide range of pharmacological activities. The nature and position of substituents on the piperidine ring play a crucial role in determining the biological target and the potency of the compound.

The introduction of a gem-dimethyl group at the C2 position can have several effects on the molecule's properties. It can increase lipophilicity, which may enhance membrane permeability, but it can also introduce steric hindrance that might affect binding to a biological target. The hydroxyl group at the C3 position provides a hydrogen bond donor and acceptor, which can be critical for target engagement.

Table 2: Biological Activities of Substituted Piperidine Derivatives

Compound ClassBiological ActivityKey Structural FeaturesReference Compound Example
4-Arylpiperidines Opioid Receptor Agonists/AntagonistsAryl group at C4, N-substituentFentanyl, Pethidine
3-Hydroxypiperidines Muscarinic Receptor AgonistsHydroxyl group at C3Aceclidine
2,6-Disubstituted Piperidines Antiviral, AnticancerSubstituents at C2 and C6Lobeline
4,4-Disubstituted Piperidines Analgesic AgentsGem-disubstitution at C4Carfentanil related compounds[4]

Structure-activity relationship (SAR) studies on various piperidine derivatives have shown that even small changes in substitution can lead to significant differences in biological activity.[3][5][6] For instance, the stereochemistry of the substituents is often critical for potency and selectivity.

G cluster_1 Factors Influencing Biological Activity Piperidine Scaffold Piperidine Scaffold Substituent Position Substituent Position Piperidine Scaffold->Substituent Position Substituent Nature Substituent Nature Piperidine Scaffold->Substituent Nature Stereochemistry Stereochemistry Piperidine Scaffold->Stereochemistry Biological Activity Biological Activity Substituent Position->Biological Activity Substituent Nature->Biological Activity Stereochemistry->Biological Activity

Key structural factors influencing the biological activity of piperidine derivatives.

Experimental Protocols

General Procedure for the Synthesis of Substituted Piperidin-4-ols via Gold-Catalyzed Cyclization

This protocol is adapted from a modular and stereoselective synthesis of substituted piperidin-4-ols.[7]

Materials:

  • N-homopropargyl amide derivative

  • Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF₆)

  • Dichloromethane (DCM) as solvent

  • Reducing agent (e.g., Catecholborane)

  • Methanol (MeOH)

  • Saturated disodium tartrate aqueous solution

  • 10% NaOH (saturated with NaCl)

Procedure:

  • To a solution of the N-homopropargyl amide in DCM, add the gold(I) catalyst.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction to the desired temperature for the reduction step.

  • Add the reducing agent (e.g., catecholborane) to the reaction vessel.

  • Monitor the progress of the reduction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with MeOH and stir at room temperature for 15 minutes.

  • Add a saturated aqueous solution of disodium tartrate and stir for another 15 minutes.

  • Treat the resulting mixture with 10% NaOH (saturated with NaCl) and extract with DCM (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidin-4-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. While direct biological data on the title compound is limited, the rich chemistry and diverse pharmacology of the broader piperidine class provide a strong foundation for future research. The synthetic methodologies and experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of novel piperidine derivatives. Further investigation into the structure-activity relationships of 2,2-disubstituted piperidines is warranted to unlock their full therapeutic potential.

References

A Comparative Purity Analysis of Commercial 2,2-Dimethylpiperidin-3-ol Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in the pharmaceutical industry, directly impacting the safety and efficacy of the final drug product. This guide provides a comparative analysis of the purity of hypothetical commercial samples of 2,2-Dimethylpiperidin-3-ol, a key building block in the synthesis of various pharmaceutical agents. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to assess the quality of this critical reagent.

Introduction

This compound is a chiral cyclic amino alcohol whose structural motif is found in a range of biologically active molecules. The presence of impurities in commercial batches of this intermediate can lead to the formation of undesired side products, complicate downstream processing, and potentially compromise the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to identify and quantify any impurities.

This guide outlines a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity assessment of this compound samples from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C.

Potential Impurities in this compound

A plausible and common synthetic route to this compound involves the reduction of the corresponding ketone, 2,2-Dimethylpiperidin-3-one. This synthesis pathway can potentially introduce several types of impurities:

  • Unreacted Starting Material: Residual 2,2-Dimethylpiperidin-3-one.

  • Diastereomers: If the reduction is not completely stereoselective, the alternative diastereomer of this compound may be present.

  • Related Impurities: Byproducts from side reactions or impurities present in the starting materials.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Comparative Analysis of Commercial Samples

For the purpose of this guide, three hypothetical commercial samples of this compound were analyzed. The quantitative data for the identified impurities are summarized in the tables below.

Purity Profile by HPLC

Table 1: HPLC Analysis of Commercial this compound Samples

CompoundSupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
This compound99.8598.5099.10
2,2-Dimethylpiperidin-3-one0.050.750.30
Diastereomer0.100.500.45
Unknown Impurity 1Not Detected0.250.15
Residual Solvents by GC-MS

Table 2: GC-MS Headspace Analysis of Residual Solvents

SolventSupplier A (ppm)Supplier B (ppm)Supplier C (ppm)
Methanol50350150
Isopropanol2520075
TolueneNot Detected5020
Structural Confirmation and Impurity Identification by NMR

¹H and ¹³C NMR spectroscopy confirmed the structure of this compound as the major component in all samples. In the samples from Supplier B and Supplier C, characteristic signals corresponding to 2,2-Dimethylpiperidin-3-one were observed, confirming its presence as an impurity.

Experimental Protocols

Detailed methodologies for the analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) for the separation of diastereomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine) to improve peak shape. A gradient elution may be necessary to separate all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary). Derivatization with a UV-active agent can be employed for enhanced sensitivity.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and residual solvents.

  • Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer: Operated in full scan mode (m/z 35-550).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides crucial structural information about the main component and any detectable impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To determine the overall structure and identify characteristic proton signals of impurities.

    • ¹³C NMR: To confirm the carbon framework and identify carbon signals of impurities.

    • 2D NMR (COSY, HSQC): To aid in the structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the relevance of purity in a biological context, the following diagrams are provided.

Experimental_Workflow cluster_samples Commercial Samples cluster_analysis Analytical Techniques cluster_results Data Evaluation SampleA Supplier A HPLC HPLC Analysis SampleA->HPLC GCMS GC-MS Analysis SampleA->GCMS NMR NMR Spectroscopy SampleA->NMR SampleB Supplier B SampleB->HPLC SampleB->GCMS SampleB->NMR SampleC Supplier C SampleC->HPLC SampleC->GCMS SampleC->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification GCMS->Quantification ImpurityID Impurity Identification NMR->ImpurityID Conclusion Purity Comparison Guide Purity->Conclusion ImpurityID->Conclusion Quantification->Conclusion

Caption: Experimental workflow for the purity assessment of this compound.

Signaling_Pathway Precursor This compound (High Purity) Synthesis Synthesis of API Precursor->Synthesis ImpurePrecursor This compound (with Impurities) ImpurePrecursor->Synthesis API_Pure Pure API Synthesis->API_Pure From Pure Precursor API_Impure API with Related Impurities Synthesis->API_Impure From Impure Precursor Receptor Target Receptor API_Pure->Receptor High Affinity Binding API_Impure->Receptor Altered Binding SideEffects Off-Target Effects/ Toxicity API_Impure->SideEffects Impurity Interaction DesiredEffect Desired Pharmacological Effect Receptor->DesiredEffect

Caption: Impact of precursor purity on a hypothetical drug signaling pathway.

Conclusion

The purity of this compound can vary significantly between different commercial suppliers. This guide demonstrates a comprehensive analytical strategy to assess the purity of this important synthetic intermediate. Based on our hypothetical analysis:

  • Supplier A provides the highest purity material with minimal impurities.

  • Supplier B 's material contains a higher level of the unreacted starting material and residual solvents.

  • Supplier C offers a product of intermediate purity.

Researchers and drug development professionals should implement rigorous analytical testing of incoming raw materials to ensure the quality and consistency of their synthetic processes and the final drug substance. The choice of supplier should be based on a thorough evaluation of the purity profile and its potential impact on the intended application.

References

Safety Operating Guide

Safe Disposal of 2,2-Dimethylpiperidin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step approach for the safe disposal of 2,2-Dimethylpiperidin-3-ol, a substituted piperidine derivative. The following procedures are based on general safety protocols for similar chemical compounds and are intended to supplement, not replace, the specific guidance provided in the Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies.

I. Hazard Identification and Safety Data

Before handling or disposing of this compound, it is crucial to consult its specific Safety Data Sheet (SDS). The SDS contains detailed information on physical and chemical properties, hazards, and safety precautions. While an SDS for the exact compound was not found, the table below summarizes the typical hazards associated with substituted piperidine compounds, which should be considered as potential risks.

Hazard CategoryPotential EffectsPrecautionary Statements (Examples from related compounds)
Acute Toxicity (Oral) Harmful if swallowed.[1][2]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin Corrosion/Irritation Causes skin irritation or severe burns.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Flammability May be a combustible solid or flammable liquid.[1][3]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3]

Note: This table is a summary of potential hazards based on related compounds. Always refer to the specific SDS for this compound for accurate information.

II. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific waste management guidelines and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a dust respirator or work in a fume hood.[4]

Step 2: Waste Segregation and Collection

  • Waste Stream: Designate a specific, labeled hazardous waste container for this compound waste.

  • Compatibility: Do not mix this waste with incompatible materials. Consult the SDS for incompatibility information.

  • Container: Use a clean, dry, and sealable container.[4] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Avoid generating dust.[4]

    • Use dry clean-up procedures.[4]

    • Carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][4]

  • Minor Spills (Liquid):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it in a sealed container for disposal.

  • Major Spills:

    • Evacuate the area.

    • Alert your institution's emergency services or environmental health and safety (EHS) office.[4]

    • Prevent the spill from entering drains or waterways.[4]

Step 4: Final Disposal

  • Licensed Disposal Company: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[5] Your institution's EHS office will coordinate this.

  • Regulations: Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.[5]

III. Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

start Start: Chemical Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Toxicity, Flammability, etc.) sds->hazards ppe Select Appropriate PPE hazards->ppe segregate Segregate Waste into Labeled Container ppe->segregate spill Spill Occurs? segregate->spill spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes storage Store Waste in Designated Area spill->storage No spill_proc->storage disposal Arrange for Disposal via Licensed Contractor (EHS) storage->disposal end End: Waste Disposed disposal->end

Caption: Chemical Waste Disposal Workflow

By adhering to these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling 2,2-Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethylpiperidin-3-ol was not located. The following guidance is based on the safety profiles of structurally similar piperidine derivatives, including (S)-Piperidin-3-ol and various dimethylpiperidines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a laboratory setting.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against potential splashes of the chemical which can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe shoesPrevents skin contact, which may cause irritation or an allergic reaction.[1][3] The use of disposable gloves is often preferred.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the inhalation of potentially harmful dust or vapors.[1]

II. Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Use non-sparking tools and take precautionary measures against static discharge, as piperidine compounds can be flammable.[3][5][6]

  • Work in a well-ventilated area or under a chemical fume hood.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed when not in use.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Protect containers from physical damage.[1]

III. Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, use dry clean-up procedures to avoid generating dust.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean: Wash the spill area thoroughly with soap and water.[1]

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.[1]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • It is recommended to consult a licensed professional waste disposal service to ensure proper disposal.

  • Do not allow the chemical to enter drains or waterways.[1]

IV. Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F Experiment Complete G Dispose of Waste in Labeled Container F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.